Penicillin G Potassium
Description
Penicillin G (potassium or sodium) is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain serious bacterial infections, such as pneumonia, meningitis, gonorrhea, syphilis, and others.
Pneumonia and syphilis can be opportunistic infections (OI) of HIV.
Penicillin G Potassium is the potassium salt form of penicillin G, a broad-spectrum penicillin antibiotic. This compound binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1947 and has 12 investigational indications.
See also: Ampicillin (related); Penicillin G (has active moiety); Penicillin G Procaine (related) ... View More ...
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNDLOXRXUOGIU-LQDWTQKMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17KN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-33-6 (Parent) | |
| Record name | Penicillin G potassium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045106 | |
| Record name | Penicillin G potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113-98-4 | |
| Record name | Penicillin G potassium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Penicillin G potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIN G POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL775ZTH4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Penicillin G Potassium on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which Penicillin G Potassium inhibits bacterial cell wall synthesis. It delves into the molecular interactions, key enzymatic targets, and the resultant impact on bacterial viability. This document also presents quantitative data on the antibiotic's efficacy and detailed protocols for relevant experimental assays.
Introduction: The Pioneering Antibiotic
Penicillin G, the potassium salt of benzylpenicillin, was one of the first antibiotics to be widely used and remains a crucial therapeutic agent against a variety of bacterial infections, particularly those caused by Gram-positive organisms.[1][2] Its bactericidal activity stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and resisting osmotic stress.[1][3] Unlike mammalian cells, which lack a cell wall, this targeted action allows for selective toxicity against bacteria.[2][3]
The Target: Peptidoglycan and Penicillin-Binding Proteins
The primary target of Penicillin G is the synthesis of peptidoglycan, a complex polymer forming the backbone of the bacterial cell wall.[2][4][5] Peptidoglycan consists of linear glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These chains are cross-linked by short peptide bridges, creating a rigid, mesh-like structure that encases the bacterial cell.[3][5]
The final and critical step in peptidoglycan synthesis is the cross-linking of these peptide side chains, a reaction catalyzed by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[1][4][6] These enzymes are DD-transpeptidases that form the peptide bonds between adjacent glycan strands.[3][6]
The Mechanism of Inhibition: A Molecular Mimicry
The efficacy of Penicillin G lies in its structural similarity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminal of the peptidoglycan precursor.[7] This molecular mimicry allows Penicillin G to bind to the active site of PBPs.[1][7] The core of Penicillin G's activity resides in its highly reactive β-lactam ring.[3][8]
The mechanism of action unfolds as follows:
-
Binding to PBP Active Site: Penicillin G competitively binds to the active site of the PBP, displacing the natural D-Ala-D-Ala substrate.
-
Acylation of the PBP: The strained β-lactam ring of penicillin is attacked by a serine residue in the active site of the PBP.[7] This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][7][9][10]
-
Enzyme Inactivation: This acylation process effectively inactivates the PBP, rendering it unable to perform its transpeptidation function.[1][3][6] The inhibition is considered largely irreversible under physiological conditions.[6]
-
Disruption of Cell Wall Synthesis: The inactivation of multiple PBP molecules prevents the cross-linking of the peptidoglycan chains.[1][8]
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1][3][8] This bactericidal effect is most pronounced in actively growing and dividing bacteria, where cell wall synthesis is continuous.[11]
Below is a diagram illustrating the inhibitory action of Penicillin G on peptidoglycan synthesis.
Caption: Mechanism of Penicillin G action on bacterial cell wall synthesis.
Quantitative Data
The efficacy of this compound varies among different bacterial species. This variation is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Penicillin G MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤ 0.1 | [12] |
| Streptococcus pyogenes (Group A Strep) | Varies, often low | [12] |
| Staphylococcus aureus (penicillin-susceptible) | ≤ 0.12 | [13] |
| Staphylococcus aureus (from bovine mastitis) | 0.4 - 24 | [14] |
| Gram-positive isolates (from bovine mastitis) | 76% of isolates ≤ 0.125 | [15] |
| Streptococcus agalactiae (Group B Strep) | MIC90 of 0.125 | [15] |
| Streptococcus uberis | MIC90 of 0.25 | [15] |
| Staphylococcus haemolyticus | MIC90 of 0.5 | [15] |
Experimental Protocols
Penicillin-Binding Protein (PBP) Binding Assay
This assay is used to identify and characterize the binding of Penicillin G to its target PBPs.
Principle: Radiolabeled or fluorescently tagged Penicillin G is incubated with bacterial membranes containing PBPs. The covalent binding allows for the detection of PBP-penicillin complexes after separation by SDS-PAGE.
Detailed Methodology:
-
Membrane Preparation:
-
Grow bacterial cells to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[16]
-
Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.[16]
-
Perform a low-speed centrifugation to remove intact cells and large debris.[16]
-
Subject the supernatant to high-speed centrifugation to pellet the cell membranes.[16]
-
Wash the membrane pellet and resuspend in a storage buffer. Store at -70°C.[16]
-
-
Binding Reaction:
-
Incubate a defined amount of the membrane preparation with radiolabeled (e.g., ³H-Penicillin G) or fluorescently tagged Penicillin G at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).[16]
-
To determine non-specific binding, a parallel reaction containing a large excess of unlabeled Penicillin G can be included.
-
-
Termination and Separation:
-
Stop the reaction by adding a high concentration of unlabeled Penicillin G.[16]
-
Denature the samples by adding SDS-PAGE sample buffer and heating.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
-
Detection:
The following diagram outlines the workflow for a PBP binding assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 3. news-medical.net [news-medical.net]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G [pdb101.rcsb.org]
- 5. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 6. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin - Wikipedia [en.wikipedia.org]
- 9. Reversible inactivation of a peptidoglycan transpeptidase by a β-lactam antibiotic mediated by β-lactam-ring recyclization in the enzyme active site | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
A Technical Guide to the Spectrum of Activity of Penicillin G Potassium Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the antibacterial spectrum of Penicillin G Potassium, focusing on its efficacy against Gram-positive bacteria. It outlines the molecular mechanism of action, presents quantitative susceptibility data, details common resistance mechanisms, and describes the standardized experimental protocols used for its evaluation.
Mechanism of Action
Penicillin G is a narrow-spectrum antibiotic belonging to the β-lactam class.[1][2] Its bactericidal activity is primarily directed against Gram-positive organisms due to their unique cell wall structure.[3][4] Gram-positive bacteria possess a thick peptidoglycan layer which is readily accessible to penicillin.[5] The antibiotic exerts its effect by inhibiting the final stage of peptidoglycan synthesis, a crucial component that provides structural integrity to the bacterial cell wall.[4]
The key molecular target of Penicillin G is a set of enzymes known as Penicillin-Binding Proteins (PBPs), specifically DD-transpeptidase.[3][5] By mimicking the natural D-Ala-D-Ala substrate of the enzyme, the β-lactam ring of penicillin binds to and acylates the active site of the PBP, leading to its irreversible inactivation.[3][4] This inhibition prevents the formation of essential cross-links in the peptidoglycan chains.[6] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][4]
Quantitative Spectrum of Activity
The in vitro activity of Penicillin G is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Susceptibility is determined by comparing the MIC value to established clinical breakpoints defined by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: Penicillin G MIC Values for Selected Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus (penicillin-susceptible) | - | - | 0.1 - 0.5 | [7] |
| Staphylococcus aureus (penicillin-resistant) | - | - | 5 - 40 | [8] |
| Streptococcus pneumoniae (meningitis isolates) | ≤0.06 | - | ≤0.06 - ≥2 | [9][10][11] |
| Streptococcus pneumoniae (non-meningitis isolates) | ≤2 | - | ≤0.06 - ≥8 | [9] |
| Streptococcus pyogenes (Group A Strep) | - | - | ≤0.12 | [12] |
| Enterococcus faecalis | - | - | 2 - 4 | [7][13] |
| Bacillus anthracis | - | 0.094 | ≤0.06 - 128 | [14][15][16] |
| Listeria monocytogenes | - | - | 0.5 - 64 | [17] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data can vary based on geographic location and isolate source.
Table 2: FDA/CLSI Interpretive Criteria (Breakpoints) for Penicillin G
| Pathogen | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) | Reference(s) |
| Staphylococcus spp. | ≤0.12 | - | ≥0.25 | [18][19] |
| Streptococcus spp. (beta-hemolytic group) | ≤0.12 | - | - | [18] |
| Streptococcus pneumoniae (meningitis isolates) | ≤0.06 | 0.12 - 1 | ≥2 | [9][10] |
| Streptococcus pneumoniae (non-meningitis isolates) | ≤2 | 4 | ≥8 | [9][18] |
| Bacillus anthracis | ≤0.12 | - | ≥0.25 | [18] |
Mechanisms of Resistance
Bacterial resistance to Penicillin G is a significant clinical challenge. The two predominant mechanisms in Gram-positive bacteria are enzymatic degradation of the antibiotic and modification of the target site.[20]
-
Enzymatic Inactivation : The most common resistance mechanism is the production of β-lactamase (penicillinase) enzymes.[18][21] These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin, rendering the antibiotic inactive and unable to bind to its PBP target.[18][21] In Staphylococcus aureus, β-lactamase production is a primary cause of resistance.[22]
-
Alteration of Drug Target : Bacteria can develop resistance by modifying the structure of their PBPs.[20] These alterations, often resulting from mutations in the PBP genes, lower the binding affinity of Penicillin G for its target.[20][23] This mechanism is particularly prominent in Streptococcus pneumoniae, where resistance is not typically due to β-lactamase but to the emergence of low-affinity PBPs.[23]
Experimental Protocols for Susceptibility Testing
Antimicrobial Susceptibility Testing (AST) is performed to determine a bacterium's susceptibility to an antibiotic. Standardized methods are crucial for accurate and reproducible results. The primary reference methods are provided by CLSI and EUCAST.[24][25][26]
A. Broth Microdilution Method (MIC Determination)
This method is considered a gold standard for determining the MIC of an antibiotic.[24][27]
-
Inoculum Preparation : A standardized suspension of the test organism is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard.[10][28] This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[10]
-
Antibiotic Dilution : A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (supplemented with lysed horse blood for fastidious organisms like Streptococcus pneumoniae).[10] These dilutions are dispensed into the wells of a microtiter plate.
-
Inoculation and Incubation : Each well is inoculated with the standardized bacterial suspension. The plate is then incubated under specific atmospheric conditions (e.g., ambient air or 5% CO₂) at 35-37°C for 16-24 hours.[29]
-
Result Interpretation : The MIC is read as the lowest concentration of Penicillin G that completely inhibits visible bacterial growth.[30] This value is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.[18][30]
B. Kirby-Bauer Disk Diffusion Method
This is a widely used qualitative or semi-quantitative method for AST.[30]
-
Plate Preparation : A standardized bacterial inoculum (0.5 McFarland) is swabbed evenly across the surface of a Mueller-Hinton agar plate.[30]
-
Disk Application : A paper disk impregnated with a specified amount of Penicillin G (e.g., 10 units) is placed on the agar surface.[19]
-
Incubation : The plate is incubated under the same conditions as the broth microdilution method.
-
Result Interpretation : The antibiotic diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented. The diameter of this zone is measured and compared to standardized charts from CLSI or EUCAST to determine the S, I, or R category.[19][30]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. rpicorp.com [rpicorp.com]
- 3. news-medical.net [news-medical.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. 184. Implications of Enterococcus faecalis penicillin susceptibility in patients with bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Modulation of Antimicrobial Resistance in Listeria monocytogenes via Synergistic Interactions Between Thymbra capitata L. (Cav.) Essential Oil and Conventional Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance [pdb101.rcsb.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound Salt 113-98-4 | TCI AMERICA [tcichemicals.com]
- 22. Penicillin - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. EUCAST: Bacteria [eucast.org]
- 25. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 26. iacld.com [iacld.com]
- 27. nih.org.pk [nih.org.pk]
- 28. MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Contribution of Penicillin-Binding Protein Homologs to Antibiotic Resistance, Cell Morphology, and Virulence of Listeria monocytogenes EGDe - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chainnetwork.org [chainnetwork.org]
Penicillin G Potassium: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Penicillin G Potassium, a cornerstone of antibiotic therapy. It is designed for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Data: Chemical and Physical Properties
This compound is the potassium salt of benzylpenicillin, a narrow-spectrum β-lactam antibiotic. The following table summarizes its key quantitative data.
| Property | Value | References |
| CAS Number | 113-98-4 | [1][2][3][4][5] |
| Molecular Weight | 372.48 g/mol | [2][3][4][5][6] |
| Molecular Formula | C₁₆H₁₇KN₂O₄S | [3][4] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Penicillin G exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2][3][5][6][7] This process is critical for maintaining the structural integrity of the bacterial cell, protecting it from osmotic stress.[3][5] The primary target of Penicillin G is a group of enzymes known as Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.[1][3][5]
The β-lactam ring of the penicillin molecule mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows Penicillin G to bind to the active site of PBPs, leading to their irreversible acylation and inactivation.[1][3] The inhibition of PBP-mediated cross-linking weakens the cell wall, leading to cell lysis and bacterial death.[1][3][6] This mechanism is most effective against actively growing and dividing bacteria, particularly Gram-positive organisms which have a thick, exposed peptidoglycan layer.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Penicillin G.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to Penicillin G.[8][9]
1. Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[9]
-
Pour the sterile molten agar into petri dishes to a uniform depth of approximately 4 mm.[9]
-
Allow the agar to solidify and dry the surface before inoculation.[9]
2. Inoculum Preparation:
-
Select 4-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or Tryptone Soya Broth.[9]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8][9]
3. Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[9]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9]
-
Allow the inoculum to dry for 5-15 minutes with the lid ajar.[9]
4. Disk Application:
-
Aseptically apply a Penicillin G disk (typically 10 units) to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.[9]
-
Ensure the disk is in firm contact with the agar. Disks should be placed at least 24 mm apart.[9]
5. Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[9]
6. Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][10]
Penicillin-Binding Protein (PBP) Binding Assay
This assay is used to identify and characterize the binding of penicillin to its target PBPs.
1. Membrane Preparation:
-
Grow the bacterial cells to the desired growth phase and harvest by centrifugation.
-
Wash the cells with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Lyse the cells using a method such as a French press.
-
Perform a low-speed centrifugation to remove intact cells and large debris.
-
Collect the membrane fraction by high-speed centrifugation of the supernatant.
-
Resuspend the membrane pellet in buffer and sonicate briefly to remove any β-lactamases.
-
Wash the membranes again and resuspend in buffer. Store at -70°C.
2. PBP Labeling:
-
Incubate a sample of the prepared membranes with radiolabeled penicillin (e.g., ³H-penicillin) for a specified time (e.g., 10 minutes at 25°C).
-
Stop the reaction by adding a large excess of unlabeled ("cold") penicillin.
3. Electrophoresis and Detection:
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
For fluorography, incubate the gel in a scintillant such as 1 M sodium salicylate for 30 minutes.
-
Dry the gel under vacuum at 80°C for 2 hours.
-
Expose the dried gel to photographic film for a period ranging from days to weeks to visualize the radiolabeled PBPs.
Molecular Detection of Penicillin Resistance: PCR for the blaZ Gene
This protocol outlines the detection of the blaZ gene, which encodes for a β-lactamase that confers resistance to penicillin.
1. DNA Extraction:
-
Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit or a standard boiling lysis method.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the forward and reverse primers for the blaZ gene.
-
Forward Primer: 5'-AAGAGATTTGCCTATGCTTC-3'[4]
-
Reverse Primer: 5'-GCTTGACCACTTTTATCAGC-3'[4]
-
Add the extracted DNA template to the master mix.
-
Perform PCR using a thermocycler with the following or optimized cycling conditions:
-
Initial denaturation: 94°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 50-55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
3. Gel Electrophoresis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Run the samples on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the blaZ gene.[4]
References
- 1. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. micromasterlab.com [micromasterlab.com]
- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 5. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 6. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. asm.org [asm.org]
- 9. himedialabs.com [himedialabs.com]
- 10. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mode of Action of Penicillin G Potassium on Penicillin-Binding Proteins (PBPs)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Penicillin G, the archetypal β-lactam antibiotic, exerts its bactericidal effect by targeting and inactivating a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These proteins are essential for the final steps of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall.[1][2] Penicillin G acts as a structural mimic of the natural D-Alanyl-D-Alanine substrate of PBP transpeptidases, leading to the formation of a stable, covalent acyl-enzyme complex.[3] This irreversible inhibition disrupts cell wall homeostasis, ultimately causing cell lysis and bacterial death.[4][5] This document provides a detailed examination of this mechanism, including the underlying kinetics, common experimental protocols for its study, and visual representations of the key molecular and experimental processes.
The Molecular Mechanism of PBP Inhibition
The bactericidal action of Penicillin G is a direct consequence of its interference with the enzymatic activity of PBPs, which are bacterial transpeptidases.[6] The process can be understood as a targeted disruption of bacterial cell wall biosynthesis.
Normal Function of Penicillin-Binding Proteins
PBPs are enzymes, located on the inner membrane of the bacterial cell wall, that catalyze the final steps of peptidoglycan assembly.[7] Their primary role is transpeptidation: the cross-linking of adjacent peptidoglycan chains. This is accomplished in a two-step reaction:
-
Acylation: The active site of the PBP, which contains a critical serine residue, attacks the peptide bond between the terminal D-Alanine residues of a pentapeptide stem on a growing peptidoglycan strand. This forms a covalent acyl-enzyme intermediate and releases the terminal D-Alanine.[8][9]
-
Deacylation (Transpeptidation): The acyl-enzyme complex then reacts with an amino group from an adjacent peptide chain, forming a new peptide bond that cross-links the two strands and regenerates the free enzyme.[10]
This cross-linking confers mechanical strength and rigidity to the cell wall, protecting the bacterium from osmotic stress.[11]
Penicillin G as a Suicide Substrate
Penicillin G's efficacy stems from its structural similarity to the D-Ala-D-Ala moiety, the natural substrate of the PBP.[3][12] This molecular mimicry allows it to enter the PBP active site.
-
Acylation by Penicillin G: The nucleophilic serine residue in the PBP active site attacks the highly strained amide bond within the β-lactam ring of the penicillin molecule.[1][13]
-
Formation of a Stable Adduct: This attack cleaves the β-lactam ring and results in the formation of a stable, covalent penicilloyl-enzyme complex.[5][11]
-
Enzyme Inactivation: Unlike the natural reaction where the acyl-enzyme intermediate is readily hydrolyzed or transferred, the penicilloyl-enzyme complex is extremely stable, and the rate of its hydrolysis (deacylation) is negligible on the timescale of a bacterial generation.[14] This effectively sequesters the PBP, rendering it inactive.[15]
The inhibition of multiple PBP molecules disrupts the delicate balance of cell wall synthesis and degradation, leading to a weakened cell wall, loss of structural integrity, and eventual cell lysis.[5][16]
Caption: Molecular mechanism of PBP inactivation by Penicillin G.
Quantitative Analysis of Penicillin G-PBP Interactions
The interaction between Penicillin G and various PBPs can be quantified by several kinetic parameters. The efficiency of inhibition is often described by the second-order rate constant (k₂/Kₑ or kᵢₙₐ꜀ₜ/Kᵢ), which accounts for both the initial binding affinity and the rate of covalent bond formation.[17][18] IC₅₀ values, the concentration of inhibitor required to reduce PBP activity by 50%, are also widely used, particularly in competitive binding assays.[19]
| Bacterial Species | PBP Target | Parameter | Value | Reference(s) |
| Streptococcus pneumoniae | PBP2x (susceptible) | k₂/Kₑ (Binding Efficiency) | 200,000 M⁻¹s⁻¹ | [20] |
| Streptococcus pneumoniae | PBP2x (susceptible) | Kₑ (Dissociation Constant) | 0.9 mM | [20] |
| Streptococcus pneumoniae | PBP2x (susceptible) | k₂ (Acylation Rate) | 180 s⁻¹ | [20] |
| Streptococcus pneumoniae | PBP2x (susceptible) | k₃ (Deacylation Rate) | 8 x 10⁻⁶ s⁻¹ | [20] |
| Streptococcus pneumoniae | PBP2x (resistant) | k₂/Kₑ (Binding Efficiency) | 137 M⁻¹s⁻¹ | [20] |
| Streptococcus pneumoniae | PBP2x (resistant) | Kₑ (Dissociation Constant) | 4 mM | [20] |
| Streptococcus pneumoniae | PBP2x (resistant) | k₂ (Acylation Rate) | 0.56 s⁻¹ | [20] |
| Streptococcus pneumoniae | PBP2x (resistant) | k₃ (Deacylation Rate) | 5.7 x 10⁻⁴ s⁻¹ | [20] |
| Staphylococcus aureus | PBP2a (MRSA) | k₂/Kₑ (Binding Efficiency) | 15 M⁻¹s⁻¹ | [14] |
| Helicobacter pylori | PBP1 (PBP63) | IC₅₀ | 0.25 µg/mL | [19] |
| Helicobacter pylori | PBP2 (PBP60) | IC₅₀ | 0.25 µg/mL | [19] |
| Helicobacter pylori | PBP3 (PBP56) | IC₅₀ | >1.25 µg/mL | [19] |
| Helicobacter pylori | PBP4 (PBP47) | IC₅₀ | 0.25 µg/mL | [19] |
Note: Data for Penicillin G (Benzylpenicillin). Kₑ is the dissociation constant for the initial non-covalent complex, sometimes referred to as Kₛ or Kᵢ. k₂ is the first-order rate constant for acylation. k₃ is the rate of deacylation/hydrolysis.
Caption: Kinetic model for the interaction of Penicillin G (I) with a PBP (E).
Experimental Protocols
The quantitative data presented above are derived from specific biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Competitive PBP Binding Assay using Fluorescent Penicillin
This assay determines the concentration of Penicillin G required to inhibit the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) to PBPs, yielding an IC₅₀ value.[21][22]
Methodology:
-
Bacterial Culture and Harvest:
-
Grow the bacterial strain of interest (e.g., E. coli, S. pneumoniae) in appropriate broth to mid-logarithmic phase.
-
Harvest cells by centrifugation (e.g., 16,000 x g for 2 minutes).
-
Wash cell pellets once with a neutral buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.[23]
-
-
Inhibition Step:
-
Resuspend washed cells in PBS.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add varying concentrations of Penicillin G Potassium (e.g., from a 10-fold serial dilution) to the tubes. Include a no-inhibitor control.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C to allow Penicillin G to bind to its target PBPs.[24]
-
-
Fluorescent Labeling of Remaining PBPs:
-
Pellet the cells by centrifugation to remove unbound Penicillin G.
-
Resuspend the pellets in PBS containing a fixed, saturating concentration of a fluorescent penicillin probe, such as Bocillin-FL (e.g., 5 µg/mL).[23]
-
Incubate for a shorter period (e.g., 10-15 minutes) at room temperature, protected from light.[24]
-
-
Sample Preparation and Analysis:
-
Wash the cells twice with PBS to remove unbound fluorescent probe.
-
Resuspend the final cell pellet in SDS-PAGE sample buffer.
-
Lyse the cells by sonication or boiling.
-
Separate the proteins on a 10-12% SDS-PAGE gel.
-
-
Visualization and Quantification:
-
Visualize the fluorescently labeled PBPs using a gel imager with appropriate excitation/emission wavelengths (e.g., ~488/518 nm for fluorescein).[24]
-
Quantify the intensity of each PBP band using densitometry software.
-
Plot the remaining band intensity against the logarithm of the Penicillin G concentration and fit the data to a dose-response curve to determine the IC₅₀ for each PBP.
-
References
- 1. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 2. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 3. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G [pdb101.rcsb.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. resources.biomol.com [resources.biomol.com]
- 16. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
The intricate machinery of nature's antibiotic factory: A technical guide to benzylpenicillin biosynthesis in Penicillium chrysogenum
For decades, the filamentous fungus Penicillium chrysogenum has been the workhorse of industrial antibiotic production, responsible for the lion's share of the world's supply of penicillin G (benzylpenicillin). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biosynthetic pathway of this life-saving molecule, detailing the genetic and enzymatic machinery, regulatory networks, and key experimental methodologies.
The production of benzylpenicillin is a classic example of a secondary metabolic process, initiated after the primary growth phase of the fungus. The biosynthetic pathway is a complex, multi-step process involving a dedicated set of genes and enzymes, the expression of which is tightly regulated by a variety of environmental and cellular signals. Understanding these intricate details is paramount for rational strain improvement and process optimization in the pharmaceutical industry.
The Core Biosynthetic Pathway: A Three-Step Enzymatic Cascade
The biosynthesis of benzylpenicillin from its constituent amino acid precursors is catalyzed by three key enzymes, the genes for which are organized in a conserved gene cluster.[1][2] This cluster, typically containing the genes pcbAB (also known as acvA), pcbC (or ipnA), and penDE (or aatA), is often found in multiple copies in high-producing industrial strains, a phenomenon known as gene amplification that contributes significantly to enhanced penicillin yields.[2][3]
The three enzymatic steps are as follows:
-
Tripeptide formation by δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): The pathway begins in the cytosol with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multi-functional enzyme ACV synthetase, encoded by the pcbAB gene.[4] The product of this reaction is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[4]
-
Cyclization to Isopenicillin N by Isopenicillin N Synthase (IPNS): The second step, also occurring in the cytosol, involves the oxidative cyclization of the ACV tripeptide to form the bicyclic β-lactam structure characteristic of penicillins. This crucial ring formation is catalyzed by isopenicillin N synthase, encoded by the pcbC gene, resulting in the formation of isopenicillin N (IPN), the first bioactive intermediate in the pathway.[4]
-
Side-chain exchange by Isopenicillin N Acyltransferase (IAT): The final step in the biosynthesis of benzylpenicillin takes place within peroxisomes. The hydrophilic L-α-aminoadipyl side chain of isopenicillin N is exchanged for a hydrophobic phenylacetyl group. This reaction is catalyzed by isopenicillin N acyltransferase (IAT), encoded by the penDE gene. The phenylacetyl group is derived from phenylacetic acid (PAA), which is supplied externally to the fermentation medium and activated to phenylacetyl-CoA.[5]
dot
Regulatory Networks Governing Penicillin Production
The expression of the penicillin biosynthesis genes is under the control of a complex regulatory network that responds to various nutritional and environmental cues. Understanding these regulatory circuits is crucial for optimizing fermentation conditions and for targeted strain improvement strategies.
Carbon Catabolite Repression: The presence of readily metabolizable carbon sources, such as glucose, represses penicillin biosynthesis. This regulation is primarily mediated by the transcription factor CreA, which binds to the promoter regions of the pcb genes and inhibits their expression.[6]
Nitrogen Metabolite Repression: High concentrations of ammonium, a preferred nitrogen source, also exert a repressive effect on penicillin production. The GATA transcription factor AreA is the key mediator of this regulation, controlling the expression of the penicillin biosynthesis genes in response to nitrogen availability.[2][6]
pH Regulation: The ambient pH of the culture medium is another critical factor influencing penicillin biosynthesis. The pH-responsive transcription factor PacC plays a role in regulating the expression of the pcb genes.[7]
dot
Quantitative Data on Benzylpenicillin Production
The yield of benzylpenicillin is highly dependent on the P. chrysogenum strain, fermentation conditions, and nutrient composition. The following table summarizes representative data from various studies.
| P. chrysogenum Strain | Fermentation Condition | Key Medium Components | Phenylacetic Acid (PAA) Feeding | Penicillin G Yield | Reference |
| Wild Isolate UAF R1/R2 | Shake Flask | Glucose, Yeast Extract, Corn Steep Liquor, Sugarcane Bagasse | 10% Phenyl Acetate | 1.92 g/L | [8] |
| Industrial Strain | Pilot Plant Fermenter (1000 L) | Sugar, Ammonium Sulphate | 0.4 g/L added to seed fermenter | Increased production | [9] |
| Panlabs P2 | Shake Flask | Not specified | 3 mM | ~0.25 nmol/min/mg (dry weight) | [10] |
| High-producing industrial strain | Chemostat Culture | Glucose, Mineral Salts | 0.58 g/L | Not explicitly stated in yield, but associated with high ATP dissipation (73 mol ATP/mol Penicillin G) | [11] |
Experimental Protocols
Fermentation of P. chrysogenum for Benzylpenicillin Production
This protocol is a generalized procedure based on common practices in the literature.[8][12][13]
a. Seed Culture Preparation:
-
Inoculate spores of P. chrysogenum into a seed medium containing (per liter): 20 g glucose, 10 g yeast extract, 5 g corn steep liquor, 0.075 g beef extract, 0.125 g peptone, 4 g (NH₄)₂SO₄, 3 g KH₂PO₄, 0.01 g ZnSO₄·7H₂O, and 2.3 g MgSO₄·7H₂O.[8]
-
Incubate the culture at 25-27°C with shaking at 200 rpm for 48-72 hours.[12][13]
b. Production Fermentation:
-
Inoculate the seed culture into a production medium. A representative production medium contains (per liter): 80 g lactose, 20 g maltose, 4 g CaSO₄, 3 g urea, 2 g MgSO₄·7H₂O, 7 g KH₂PO₄, 0.5 g NaCl, 6 g (NH₄)₂SO₄, and 0.1 g FeSO₄·7H₂O.[13]
-
Maintain the fermentation at 25-28°C with controlled aeration and agitation.[14] The pH should be maintained around 6.5.
-
Feed a solution of phenylacetic acid (PAA) as a precursor. A typical feeding strategy involves adding PAA to maintain a concentration of 0.2-0.4 g/L.[9]
-
The fermentation is typically carried out for 6-8 days, with maximum penicillin production often observed during this period.[14]
dot
Extraction and Purification of Benzylpenicillin
The following is a general procedure for the recovery of penicillin G from the fermentation broth.[15][16]
-
Separate the mycelium from the fermentation broth by filtration or centrifugation.
-
Cool the clarified broth to 4°C.
-
Adjust the pH of the broth to 2.0-4.0 with an acid (e.g., H₂SO₄) to protonate the penicillin G, making it more soluble in organic solvents.
-
Extract the penicillin G into a cold organic solvent such as butyl acetate or dichloromethane.[14][17]
-
Separate the organic phase containing the penicillin G.
-
Back-extract the penicillin G into an aqueous buffer at a neutral pH.
-
Further purification can be achieved through techniques such as chromatography.
Quantitative Analysis of Benzylpenicillin by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of benzylpenicillin.
a. Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample as necessary with the mobile phase.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Spherisorb 5 ODS).[17]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 14% acetonitrile in 10 mM ammonium acetate).[17]
-
Flow Rate: 1.0 mL/min.
-
Quantification: Determine the concentration of benzylpenicillin by comparing the peak area to a standard curve prepared with known concentrations of a penicillin G standard.
Key Enzyme Assays
1. ACV Synthetase (ACVS) Assay: The activity of ACVS can be determined by measuring the formation of the ACV tripeptide. A cell-free assay system is typically required due to the enzyme's instability.[19][20] The reaction mixture generally contains the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine), ATP, and a cell-free extract containing the enzyme. The formation of ACV is then quantified by HPLC.
2. Isopenicillin N Synthase (IPNS) Assay: The activity of IPNS is measured by the conversion of ACV to IPN. The assay mixture includes the ACV substrate and a source of the enzyme. The product, IPN, can be quantified using HPLC or by a bioassay that measures its antibiotic activity.
3. Isopenicillin N Acyltransferase (IAT) Assay: IAT activity is determined by measuring the formation of benzylpenicillin from isopenicillin N and phenylacetyl-CoA. The reaction mixture contains isopenicillin N, phenylacetyl-CoA, and the enzyme source (typically from peroxisomal fractions). The production of benzylpenicillin is then quantified by HPLC.[21]
This guide provides a foundational understanding of the biosynthesis of benzylpenicillin in P. chrysogenum. Further research into the intricate regulatory networks and the development of more efficient fermentation and purification technologies will continue to be crucial for the sustainable production of this essential antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Formate as an Auxiliary Substrate for Glucose-Limited Cultivation of Penicillium chrysogenum: Impact on Penicillin G Production and Biomass Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. WO1998027221A1 - Process for the production of penicillin g or v, cephalosporin g or v, and derivatives thereof - Google Patents [patents.google.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lab Scale Penicillin production [aecenar.com]
- 17. A rapid method for the determination of benzylpenicillin in serum by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: Preparation of Sterile Penicillin G Potassium Stock Solution for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillin G is a narrow-spectrum β-lactam antibiotic effective against most Gram-positive bacteria. It functions by inhibiting the biosynthesis of the bacterial cell wall.[1] Specifically, it binds to penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains, thereby compromising cell wall integrity and leading to cell lysis.[1][2] In laboratory settings, particularly in cell culture, Penicillin G is often used in combination with streptomycin to prevent bacterial contamination.
This document provides a detailed protocol for the preparation, sterilization, and storage of a Penicillin G Potassium stock solution for research applications.
Chemical & Physical Properties
A summary of the key properties of this compound is essential for accurate preparation and handling.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₇KN₂O₄S | [2][3] |
| Molecular Weight | 372.48 g/mol | [2][3][4][5][6][7] |
| Appearance | White, crystalline powder; moderately hygroscopic | [2][8] |
| Solubility (Water) | Highly soluble; up to 100 mg/mL | [2][9][10][11] |
| Solubility (Other) | Soluble in methanol; sparingly soluble in ethanol; insoluble in chloroform | [2][11] |
| pH of Solution | 5.0 - 8.5 in aqueous solution | [2][9] |
Experimental Protocol: Preparation of a 100 mg/mL Stock Solution
This protocol details the steps to prepare a sterile 100 mg/mL stock solution of this compound. This concentration is convenient for subsequent dilution to typical working concentrations (e.g., 20-100 µg/mL).[12]
Materials and Equipment
-
This compound salt powder (e.g., Sigma-Aldrich P7794)
-
Sterile, pyrogen-free water (Water for Injection or cell culture grade)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 10 mL syringe
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL) for aliquoting
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Step-by-Step Procedure
-
Preparation: In a laminar flow hood or biological safety cabinet, arrange all sterile materials.
-
Weighing: Accurately weigh 1 gram of this compound powder.
-
Dissolution: Aseptically transfer the powder into a sterile 15 mL conical tube. Add 10 mL of sterile water to the tube.[4]
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear.
-
Sterilization:
-
Draw the solution into a sterile 10 mL syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.[4]
-
Pre-wet the filter by passing a small amount of sterile water through it and discarding the water. This ensures optimal filtration.[4]
-
Filter the Penicillin G solution into a new sterile 15 mL conical tube. Push the plunger slowly and steadily to avoid damaging the filter membrane.
-
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This practice minimizes contamination risk and avoids repeated freeze-thaw cycles.
-
Labeling: Clearly label all aliquots with the name of the reagent ("Penicillin G"), concentration (100 mg/mL), and the date of preparation.
Storage and Stability
Proper storage is critical to maintaining the potency of the antibiotic stock solution.
| Storage Condition | Duration of Stability | References |
| Dry Powder | Store at 20°C to 25°C (68°F to 77°F) | [9][10][13] |
| -20°C | Up to 1 year for sterile stock solution | [4] |
| 2°C to 8°C (Refrigerator) | Up to 7 days | [9][10][14] |
| 37°C | Stable for 3 days |
Note: For maximum efficacy and to avoid degradation, it is strongly recommended to store the sterile stock solution in aliquots at -20°C.[4] Thawed aliquots should be used promptly and not be refrozen.
Quality Control
-
Sterility Testing: For critical applications, a small sample of the final filtered solution can be incubated in sterile microbiological broth (e.g., Tryptic Soy Broth) to check for bacterial or fungal growth.
-
Visual Inspection: The final solution should be clear and free of any particulates. Discard if cloudy or if a precipitate is observed.[15]
-
Filter Integrity: After filtration, a filter integrity test (e.g., bubble point test) can be performed to ensure the filter was not compromised during sterilization.[16]
Visualizations
Workflow for Sterile Stock Solution Preparation
Caption: Workflow for Penicillin G Stock Solution Preparation.
Mechanism of Action of Penicillin G
Caption: Penicillin G Mechanism of Action.
References
- 1. This compound | C16H17KN2O4S | CID 23664709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound salt | 113-98-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound salt - Benzylpenicillin potassium salt, Penicillin G [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. This compound for Injection, USP [dailymed.nlm.nih.gov]
- 10. This compound for Injection, USP [dailymed.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound salt, 25 g, CAS No. 113-98-4 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 13. wgcriticalcare.com [wgcriticalcare.com]
- 14. globalrph.com [globalrph.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. medisca.net [medisca.net]
Penicillin G Potassium protocol for preventing bacterial contamination in primary cell lines
Preventing Bacterial Contamination in Primary Cell Lines
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and guidelines for the use of Penicillin G Potassium to prevent bacterial contamination in primary cell cultures.
Introduction
Bacterial contamination is a prevalent and critical issue in primary cell culture, often leading to the loss of valuable cell lines and compromising experimental results.[1][2][3] Primary cells, being directly isolated from tissues, are particularly susceptible to contamination. Penicillin G, a narrow-spectrum β-lactam antibiotic, is a cornerstone in cell culture for its efficacy against Gram-positive bacteria, the most common culprits of contamination.[4][5][6] This document outlines the mechanism of action of Penicillin G and provides a standardized protocol for its application in primary cell culture to ensure the integrity and reliability of research outcomes.
Mechanism of Action
Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][9][10] The antibiotic specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[4][8][9][10] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Penicillin G weakens the cell wall, leading to cell lysis and bacterial death, especially in growing bacteria.[7][8][9] Gram-positive bacteria are particularly susceptible due to their thick, exposed peptidoglycan layer.[9]
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of this compound in cell culture.
| Parameter | Value | Reference |
| Stock Solution Concentration | 10 - 100 mg/mL in sterile water or PBS | [11][12][13] |
| Working Concentration | 50 - 100 U/mL (equivalent to 30-60 µg/mL) | [5][12] |
| Potency | 1440-1680 units/mg | [6] |
| Storage of Stock Solution | -20°C for up to 1 year | [11][12][14][15] |
| Stability of Working Solution | Stable for 3 days at 37°C | [6] |
| Molecular Weight (Potassium Salt) | 372.48 g/mol | [5][15] |
| CAS Number (Potassium Salt) | 113-98-4 | [5][15] |
Experimental Protocols
Preparation of this compound Stock Solution (100 mg/mL)
This protocol describes the preparation of a 100 mg/mL stock solution of this compound.
Materials:
-
This compound salt powder
-
Sterile, deionized, or distilled water
-
Sterile 15 mL conical tube
-
0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Aseptically weigh 1 g of this compound powder.[15]
-
Transfer the powder into a sterile 15 mL conical tube.
-
Add 10 mL of sterile water to the tube.[15]
-
Vortex gently until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.[15]
-
Filter-sterilize the solution into a new sterile 15 mL conical tube. Do not autoclave penicillin solutions as heat inactivates the antibiotic.[12]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to one year).[14][15]
Protocol for Preventing Bacterial Contamination in Primary Cell Culture
This protocol outlines the steps for using this compound in primary cell culture media to prevent bacterial contamination.
Materials:
-
Primary cell culture
-
Complete cell culture medium
-
This compound stock solution (100 mg/mL or 10,000 U/mL)
-
Sterile pipettes and tips
Procedure:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Determine the final desired working concentration. A typical working concentration is 100 U/mL.[5][12]
-
Calculate the volume of the stock solution needed to achieve the working concentration in your cell culture medium. For example, to prepare 100 mL of medium with a final concentration of 100 U/mL, add 100 µL of a 100,000 U/mL (equivalent to approximately 60 mg/mL) stock solution.
-
Aseptically add the calculated volume of the Penicillin G stock solution to the complete cell culture medium.
-
Mix the medium thoroughly by gentle inversion.
-
Use the antibiotic-supplemented medium for all subsequent cell culture procedures, including initial plating, media changes, and passaging.
-
It is recommended to culture cells without antibiotics for a short period (e.g., 2-3 weeks) from time to time to unmask any cryptic contamination and to avoid the development of antibiotic-resistant strains.[16]
Considerations and Best Practices
-
Cytotoxicity: While Penicillin G is generally considered non-toxic to mammalian cells at standard working concentrations, it is crucial to monitor cell health and morphology, especially for sensitive primary cell lines.[17][18] High concentrations of some antibiotics can have cytotoxic effects.[19]
-
Spectrum of Activity: Penicillin G is primarily effective against Gram-positive bacteria.[5] For broader protection against both Gram-positive and Gram-negative bacteria, it is commonly used in combination with other antibiotics like Streptomycin.[2][3][19]
-
Aseptic Technique: The use of antibiotics should not be a substitute for good aseptic technique.[16] Strict adherence to sterile procedures is the primary defense against contamination.
-
Resistance: Routine and prolonged use of antibiotics can lead to the development of resistant bacterial strains.[16][19]
-
Mycoplasma Contamination: Penicillin G is ineffective against Mycoplasma, a common and often undetected cell culture contaminant that lacks a cell wall.[2][3] Regular testing for Mycoplasma is highly recommended.
References
- 1. goldbio.com [goldbio.com]
- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcoltd.ae [labcoltd.ae]
- 4. go.drugbank.com [go.drugbank.com]
- 5. himedialabs.com [himedialabs.com]
- 6. Penicillin G powder, BioReagent, cell culture mammalian 113-98-4 [sigmaaldrich.com]
- 7. Penicillin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Penicillin G sodium salt, 25 g, plastic, CAS No. 69-57-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 12. Sigma-Aldrich Penicillin G sodium salt, powder, suitable for cell culture, BioReagent | LabMart Limited [labmartgh.com]
- 13. Penicillin G sodium salt, 25 g, CAS No. 69-57-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 14. goldbio.com [goldbio.com]
- 15. goldbio.com [goldbio.com]
- 16. ibidi.com [ibidi.com]
- 17. THE BINDING OF PENICILLIN IN RELATION TO ITS CYTOTOXIC ACTION: III. THE BINDING OF PENICILLIN BY MAMMALIAN CELLS IN TISSUE CULTURE (HELA AND L STRAINS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The binding of penicillin in relation to its cytotoxic action. III. The binding of penicillin by mammalian cells in tissue culture (HeLa and L strains) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
Application Notes and Protocols: Penicillin G Potassium in Combination with Streptomycin for Broad-Spectrum Bacterial Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Penicillin G Potassium and Streptomycin has long been a cornerstone in antimicrobial therapy and cell culture applications, valued for its broad-spectrum efficacy against a wide range of both Gram-positive and Gram-negative bacteria.[1][2] Penicillin G, a β-lactam antibiotic, primarily acts by inhibiting the synthesis of the bacterial cell wall, a structure essential for the integrity of many bacteria, particularly Gram-positive organisms.[3] Streptomycin, an aminoglycoside antibiotic, functions by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[1] This complementary mechanism of action forms the basis of their synergistic relationship, where Penicillin G-induced cell wall damage facilitates the entry of Streptomycin, leading to enhanced bactericidal or bacteriostatic effects.[4] This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers investigating this classic antibiotic combination.
Mechanism of Action and Synergy
Penicillin G targets and inhibits DD-transpeptidase, an enzyme crucial for the cross-linking of peptidoglycan chains that form the bacterial cell wall.[3] This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death.[3] Streptomycin acts intracellularly by binding to the 30S ribosomal subunit, causing misreading of mRNA and ultimately inhibiting protein synthesis.[1]
The synergistic effect of this combination is particularly effective because the damage to the cell wall caused by Penicillin G increases the permeability of the bacterial cell membrane, which in turn facilitates the uptake of Streptomycin.[4][5] This allows Streptomycin to reach its intracellular target, the ribosome, more efficiently, resulting in a more potent antimicrobial effect than either agent alone.
Figure 1: Synergistic mechanism of Penicillin G and Streptomycin.
Data Presentation
Quantitative data from synergy testing is crucial for evaluating the effectiveness of the antibiotic combination. The following tables provide a template for presenting such data.
Table 1: Minimum Inhibitory Concentrations (MICs) of Penicillin G and Streptomycin Alone and in Combination
| Bacterial Strain | Penicillin G MIC (µg/mL) | Streptomycin MIC (µg/mL) | Penicillin G MIC in Combination (µg/mL) | Streptomycin MIC in Combination (µg/mL) |
| Staphylococcus aureus | 0.4 - 24[6] | Data to be determined | Data to be determined | Data to be determined |
| Streptococcus pyogenes | 0.006 (6 ppm)[7] | Data to be determined | Data to be determined | Data to be determined |
| Escherichia coli | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Fractional Inhibitory Concentration (FIC) Index for Penicillin G and Streptomycin Combination
| Bacterial Strain | FIC of Penicillin G | FIC of Streptomycin | FIC Index (FICI) | Interpretation |
| Staphylococcus aureus | Calculated Value | Calculated Value | Calculated Value | Synergy (≤0.5) |
| Streptococcus pyogenes | Calculated Value | Calculated Value | Calculated Value | Additive (>0.5 to ≤1) |
| Escherichia coli | Calculated Value | Calculated Value | Calculated Value | Indifference (>1 to <4) |
| Pseudomonas aeruginosa | Calculated Value | Calculated Value | Calculated Value | Antagonism (≥4) |
Note: The FIC Index is calculated as follows: FICI = FIC of Penicillin G + FIC of Streptomycin, where FIC = MIC of drug in combination / MIC of drug alone.[8][9]
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to determine the synergistic effect of two antimicrobial agents.[8][10]
Figure 2: Experimental workflow for the checkerboard assay.
Materials:
-
This compound
-
Streptomycin Sulfate
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains of interest
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Penicillin G and Streptomycin in sterile distilled water or an appropriate solvent.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.[8]
-
Plate Setup:
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.[8]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis:
Protocol 2: Time-Kill Curve Assay
The time-kill curve assay assesses the rate of bactericidal activity of an antimicrobial agent or combination over time.[9]
Figure 3: Experimental workflow for the time-kill curve assay.
Materials:
-
This compound
-
Streptomycin Sulfate
-
Tryptic Soy Broth (TSB) or other suitable broth
-
Bacterial strains of interest
-
Sterile culture tubes
-
Agar plates
-
Incubator with shaking capabilities
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Experimental Setup: Prepare tubes containing:
-
Growth control (no antibiotic)
-
Penicillin G alone (at a specified concentration, e.g., MIC)
-
Streptomycin alone (at a specified concentration, e.g., MIC)
-
Penicillin G and Streptomycin in combination
-
-
Incubation and Sampling: Incubate all tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Conclusion
The combination of this compound and Streptomycin provides a powerful tool for broad-spectrum bacterial inhibition. The synergistic interaction, where Penicillin G enhances the uptake of Streptomycin, allows for increased efficacy against a wider range of pathogens. The protocols outlined in this document for checkerboard and time-kill curve assays provide a robust framework for researchers to quantify this synergy and determine the optimal concentrations for their specific applications, whether in therapeutic development or as a preventative measure in cell culture. Rigorous adherence to these standardized methods will ensure reproducible and reliable data for advancing research in antimicrobial drug development and application.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Pen-Strep - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Synergism between streptomycin and penicillin: a proposed mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
Calculating the correct dosage of Penicillin G Potassium for in vitro experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Penicillin G Potassium in in vitro experiments. This document outlines the principles for determining appropriate dosages, detailed experimental protocols, and essential data for experimental planning.
Introduction
Penicillin G, a member of the β-lactam class of antibiotics, is a widely used antibacterial agent effective primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. For in vitro applications, precise dosage calculation is critical to ensure experimental success, whether for antimicrobial susceptibility testing, as a prophylactic agent in cell culture, or in studies investigating bacterial physiology and resistance.
Mechanism of Action: Penicillin G targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Data Presentation
Unit Conversion
Penicillin G dosage is often expressed in International Units (IU). The following conversion factors are essential for accurate dose calculations.
| Unit Conversion[1] | |
| 1 IU of this compound | 0.625 µg of Penicillin G |
| 1 mg of Penicillin G | 1600 IU of Penicillin G |
| 1 g of Penicillin G | 1,600,000 IU of Penicillin G |
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Below are typical MIC ranges for Penicillin G against common bacterial strains. Note that these values can vary depending on the specific isolate and testing conditions.
| Organism | MIC Range (µg/mL) | Notes |
| Streptococcus pyogenes (Group A Streptococcus) | 0.008 - 0.032[2] | Highly susceptible. |
| Streptococcus agalactiae (Group B Streptococcus) | ≤0.06 - 0.125[3] | Generally susceptible. |
| Streptococcus pneumoniae | ≤0.06 - 2.0 | Susceptibility can vary; testing is recommended. |
| Staphylococcus aureus (penicillin-susceptible) | ≤0.06 - 0.4[4][5] | Penicillinase-producing strains are resistant. |
| Staphylococcus lugdunensis (penicillin-susceptible) | 0.032 - 0.25[6] | A significant percentage of clinical isolates are susceptible. |
| Enterococcus faecalis | 2 - 4[5] | Generally shows higher MICs. |
| Corynebacterium spp. | ≤0.06 - 0.25[4] | |
| Salmonella Dublin | >8[7] | Generally considered resistant. |
Recommended Working Concentrations for In Vitro Applications
The optimal concentration of this compound depends on the specific experimental goals.
| Application | Typical Working Concentration | Notes |
| Antimicrobial Susceptibility Testing (AST) | Serial dilutions (e.g., 0.008 to 32 µg/mL)[4][8] | To determine the Minimum Inhibitory Concentration (MIC). |
| Bactericidal/Static Effect Studies | 1x to 10x MIC | To study the killing kinetics and physiological effects on bacteria. |
| Prophylaxis in Primary Cell Culture | 100 U/mL (approximately 62.5 µg/mL)[9] | Used in combination with other antibiotics like streptomycin to prevent bacterial contamination. |
| Prophylaxis in Established Cell Lines | 100 U/mL (approximately 62.5 µg/mL)[9] | Standard concentration for routine cell culture. |
| Selective agent in Mycoplasma isolation media | 100,000 U/L (100 U/mL) | To prevent the growth of other bacteria. |
Cytotoxicity: Penicillin G exhibits low cytotoxicity towards mammalian cells. Studies have shown that mammalian cells in tissue culture do not concentrate penicillin and have a low reactivity with the antibiotic, which is thought to be the basis for its low toxicity to the host.[10][11]
Experimental Protocols
Preparation of this compound Stock Solution
A sterile, concentrated stock solution is essential for accurate and reproducible experiments.
Materials:
-
This compound powder (molecular weight: 372.48 g/mol )
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Syringes
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For example, to prepare a 100 mg/mL stock solution, weigh 1 g of the powder.
-
Add a corresponding volume of sterile water to achieve the desired concentration. For a 100 mg/mL stock, add 10 mL of sterile water.
-
Gently swirl the tube until the powder is completely dissolved.
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for up to one year at this temperature. For short-term storage, the solution can be kept at 2-8°C for up to 3 weeks.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the antimicrobial susceptibility of bacteria.
Materials:
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile diluent (e.g., saline or CAMHB)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 35°C ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done by visual comparison or using a spectrophotometer (OD₆₀₀ of 0.08-0.1).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Penicillin G Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of a 2x concentrated starting solution of Penicillin G to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the Penicillin G dilutions.
-
Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Penicillin G that completely inhibits visible growth.
-
Mandatory Visualizations
Mechanism of Action of Penicillin G
Caption: Mechanism of Penicillin G action on bacterial cell wall synthesis.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clsi.org [clsi.org]
- 8. Penicillin G concentrations required for prophylaxis against Group A Streptococcus infection evaluated using a hollow fibre model and mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. THE BINDING OF PENICILLIN IN RELATION TO ITS CYTOTOXIC ACTION: III. THE BINDING OF PENICILLIN BY MAMMALIAN CELLS IN TISSUE CULTURE (HELA AND L STRAINS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The binding of penicillin in relation to its cytotoxic action. III. The binding of penicillin by mammalian cells in tissue culture (HeLa and L strains) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Filter Sterilization of Penicillin G Potassium Solutions
Topic: Filter Sterilization of Penicillin G Potassium Solutions to Maintain Sterility
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a widely used antibiotic that is often administered parenterally. To ensure patient safety, parenteral solutions must be sterile. As Penicillin G is heat-labile, terminal sterilization by autoclaving is not feasible. Therefore, sterile filtration is the method of choice for sterilizing this compound solutions. This document provides detailed application notes and protocols for the filter sterilization of this compound solutions, ensuring the maintenance of sterility, potency, and stability.
The critical parameters for successful filter sterilization include the selection of an appropriate filter membrane, validation of filter integrity, and aseptic processing techniques. A sterilizing-grade filter is defined as a filter that, when challenged with a culture of Brevundimonas diminuta at a minimum concentration of 10⁷ colony-forming units (CFU) per cm² of filter surface, will produce a sterile effluent. A 0.22 µm pore size is typically used for this purpose[1][2].
Key Considerations for Filter Selection
The choice of filter membrane is crucial and depends on factors such as chemical compatibility, flow rate, and protein binding.
Membrane Material Compatibility: The filter membrane must be compatible with the this compound solution to prevent degradation of the drug or leaching of extractables from the filter. Common membrane materials for sterile filtration of aqueous solutions include Polyethersulfone (PES), Polyvinylidene difluoride (PVDF), and Cellulose Acetate (CA). Based on general chemical compatibility charts, these materials are suitable for aqueous solutions[3][4][5].
Filter Pore Size: A validated 0.22 µm sterilizing-grade filter is required to remove all bacteria[1][2].
Low Protein Binding: For solutions containing biomolecules, a low protein-binding membrane such as PVDF or PES is recommended to minimize loss of the active pharmaceutical ingredient (API).
Data Presentation
Table 1: Recommended Filter Characteristics for this compound Solutions
| Parameter | Recommendation | Rationale |
| Membrane Material | Polyethersulfone (PES), Polyvinylidene difluoride (PVDF) | Excellent flow rates, low protein binding, and broad chemical compatibility with aqueous solutions[3][6]. |
| Pore Size | 0.22 µm | Removes bacteria to achieve sterility[1][2]. |
| Filter Diameter | Dependent on batch volume and desired flow rate | To be determined based on process requirements. |
| Sterilization Method | Gamma irradiation or Ethylene Oxide (EtO) | Pre-sterilized filters are recommended to ensure sterility of the filtration setup. |
Table 2: Typical Bubble Point Specifications for 0.22 µm Filters
| Wetting Fluid | Minimum Bubble Point Pressure |
| Water | ≥ 50 psi (3.4 bar) |
| 60/40 IPA/Water | ≥ 32 psi (2.2 bar) |
| Note: These are typical values. Always refer to the filter manufacturer's specifications for the specific filter being used. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Objective: To prepare a this compound solution for sterile filtration.
Materials:
-
Sterile Water for Injection (WFI) or other suitable sterile diluent[2][9]
-
Sterile glassware (beakers, graduated cylinders)
-
Sterile magnetic stir bar and stir plate
-
Aseptic environment (e.g., laminar flow hood or biological safety cabinet)
Procedure:
-
Ensure all materials and equipment that will come into contact with the solution are sterile.
-
Work within a certified aseptic environment.
-
Accurately weigh the required amount of this compound powder.
-
Measure the required volume of sterile WFI.
-
In a sterile beaker, add the this compound powder to the WFI while gently stirring with a sterile magnetic stir bar until fully dissolved[2]. Avoid vigorous mixing to prevent foaming.
-
The pH of the reconstituted solution should be between 6.0 and 8.5[9][10]. Adjust if necessary with sterile, dilute solutions of hydrochloric acid or sodium hydroxide, though this is not typically required with buffered formulations.
Protocol 2: Filter Integrity Testing - Bubble Point Test
Objective: To confirm the integrity of the sterilizing-grade filter before and after filtration. The bubble point test is a non-destructive method to ensure the filter's largest pores are smaller than the specified pore size[11][12][13][14].
Materials:
-
Sterilizing filter unit (e.g., syringe filter or capsule filter)
-
Bubble point test apparatus (pressure source with regulator and gauge, tubing)
-
Wetting fluid (typically sterile water for hydrophilic membranes)
-
Beaker of water
Procedure:
-
Pre-use (optional, but recommended) and Post-filtration (mandatory):
-
Thoroughly wet the filter membrane with the appropriate wetting fluid (e.g., sterile water) by passing the fluid through the filter[15].
-
Connect the upstream side of the filter housing to a regulated pressure source.
-
Submerge the outlet tubing from the downstream side of the filter into a beaker of water.
-
Gradually increase the pressure to the upstream side of the filter[13].
-
Observe the submerged end of the outlet tubing for the emergence of bubbles.
-
The bubble point is the pressure at which a steady stream of bubbles first appears[15].
-
Record the observed bubble point pressure.
-
Compare the observed bubble point pressure to the manufacturer's specifications. A successful test is indicated when the observed pressure is greater than or equal to the minimum specified bubble point[15].
-
A failed post-filtration bubble point test indicates a breach in filter integrity, and the filtered batch must be rejected.
Protocol 3: Sterile Filtration of this compound Solution
Objective: To sterilize the prepared this compound solution by filtration.
Materials:
-
Prepared this compound solution
-
Pre-sterilized 0.22 µm filter unit (integrity tested if required pre-use)
-
Sterile receiving vessel
-
Aseptic environment
Procedure:
-
Perform all operations in an aseptic environment.
-
Aseptically connect the filter unit to the vessel containing the this compound solution.
-
Connect the outlet of the filter unit to the sterile receiving vessel.
-
Apply pressure to the solution (e.g., using a sterile syringe or a peristaltic pump) to force it through the filter. Do not exceed the maximum operating pressure of the filter.
-
Collect the sterile filtrate in the receiving vessel.
-
After filtration, perform a post-use bubble point test on the filter to confirm it remained integral throughout the process (as described in Protocol 2)[1].
Protocol 4: Sterility Testing of Filtered Solution
Objective: To confirm the sterility of the filtered this compound solution. This is typically performed by membrane filtration or direct inoculation according to pharmacopeial methods (e.g., USP <71>)[16][17][18].
Materials:
-
Filtered this compound solution sample
-
Sterile 0.45 µm membrane filtration unit for testing
-
Fluid Thioglycollate Medium (FTM)
-
Soybean-Casein Digest Medium (SCDM)
-
Sterile rinsing fluid (e.g., Fluid A)
-
Sterile β-lactamase (if residual antibiotic activity is a concern)[17]
-
Incubators set at appropriate temperatures (e.g., 30-35°C for FTM and 20-25°C for SCDM)[19]
Procedure (Membrane Filtration Method):
-
Aseptically filter a representative sample of the this compound solution through a 0.45 µm membrane filter.
-
Rinse the membrane with a sterile rinsing fluid to remove any inhibitory substances. The addition of sterile β-lactamase to the rinsing fluid can inactivate residual Penicillin G[17].
-
Aseptically cut the filter membrane in half.
-
Transfer one half to a container of FTM and the other half to a container of SCDM.
-
Incubate the FTM at 30-35°C and the SCDM at 20-25°C for 14 days[19].
-
Observe the media for turbidity (cloudiness), which would indicate microbial growth.
-
The absence of growth indicates that the sample, and by extension the batch, is sterile.
-
Include appropriate positive and negative controls in the test run.
Protocol 5: Potency Assay of Filtered this compound Solution
Objective: To determine the concentration and potency of this compound in the filtered solution to ensure no significant loss occurred during filtration. This is typically done using High-Performance Liquid Chromatography (HPLC) as per USP monograph methods[7][20].
Materials:
-
Filtered this compound solution sample
-
USP this compound Reference Standard (RS)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of 0.01 M monobasic potassium phosphate and methanol)[7][20]
-
Volumetric flasks and pipettes
Procedure (summary):
-
Standard Preparation: Prepare a standard solution of USP this compound RS of a known concentration in water[7][20].
-
Assay Preparation: Dilute the filtered this compound solution with water to a concentration similar to the standard preparation[7][20].
-
Chromatography:
-
Set the HPLC flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 220 nm or 225 nm)[20].
-
Inject equal volumes of the standard and assay preparations into the chromatograph.
-
Record the peak areas of the Penicillin G peak.
-
-
Calculation: Calculate the potency of the this compound in the sample by comparing the peak response of the assay preparation to that of the standard preparation[7].
Mandatory Visualizations
Caption: Experimental workflow for the filter sterilization of this compound solutions.
Caption: Logical workflow for sterility testing of the final product.
References
- 1. medisca.net [medisca.net]
- 2. goldbio.com [goldbio.com]
- 3. bmbio.com [bmbio.com]
- 4. tischscientific.com [tischscientific.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound [drugfuture.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. This compound for Injection, USP [dailymed.nlm.nih.gov]
- 10. This compound for Injection, USP [dailymed.nlm.nih.gov]
- 11. susupport.com [susupport.com]
- 12. Bubble Point Filter Integrity Test | Definition & Principle [kumarfilter.com]
- 13. likefilter.com [likefilter.com]
- 14. Bubble Point Integrity Testing - Sanitek [sanitekfilter.com]
- 15. files.scottlab.com [files.scottlab.com]
- 16. academic.oup.com [academic.oup.com]
- 17. usp.org [usp.org]
- 18. cdn.ymaws.com [cdn.ymaws.com]
- 19. picscheme.org [picscheme.org]
- 20. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Penicillin G Potassium Degradation Kinetics in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of Penicillin G Potassium in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in an aqueous solution to minimize degradation?
A1: To maintain reasonable stability of Penicillin G sodium in an aqueous solution, the recommended conditions are using a citrate buffer solution with a molar ratio of buffer to penicillin of at least 0.75, a pH of approximately 7.0, and a temperature at or below 25°C.[1][2][3] Penicillin G sodium is more stable in a buffer solution compared to an unbuffered aqueous solution.[2]
Q2: What are the primary factors that influence the degradation rate of this compound in solution?
A2: The main factors affecting the stability of Penicillin G sodium in solution are the type of medium, the molar ratio of buffer to penicillin, pH, and temperature.[1][2][3] The degradation is catalyzed by both hydrogen and hydroxide ions, leading to increased degradation at acidic and alkaline pH values.[2]
Q3: What are the major degradation products of Penicillin G in an aqueous solution?
A3: The primary degradation of Penicillin G involves the hydrolysis of the β-lactam ring.[4][5] The main degradation products identified in surface water are penilloic acid, penicilloic acid, and isopenillic acid.[6][7] Under acidic conditions, penicilloic acid can be transformed into penilloic acid.[8]
Q4: Which type of buffer solution is most suitable for stabilizing this compound?
A4: The stability of Penicillin G sodium in various buffer media follows this order: citrate buffer > acetate buffer > phosphate buffer > sodium bicarbonate.[1][2][3] Therefore, citrate buffer is the most suitable medium for maintaining the stability of Penicillin G sodium in aqueous solutions.[2]
Q5: How does temperature affect the degradation of this compound?
A5: The degradation rate of Penicillin G sodium increases with higher temperatures.[9] The relationship between the natural log of the rate constant (ln k) and the inverse of the temperature (1/T) is linear, following the Arrhenius equation.[1][2][3] The activation energy for the degradation in citrate buffer has been determined to be 83.5 kJ·mol⁻¹.[1][2][3]
Troubleshooting Guide
Q1: I am observing much faster degradation of my Penicillin G solution than expected, even when using a buffer. What could be the cause?
A1: Several factors could be contributing to the accelerated degradation:
-
Incorrect Buffer or pH: Verify the type of buffer and the pH of your solution. Penicillin G degrades faster in phosphate buffer compared to citrate buffer.[1] Also, ensure the pH is within the optimal range of 6.5 to 7.5, as both acidic and alkaline conditions increase the degradation rate.[2]
-
Low Buffer Concentration: A low molar ratio of buffer to penicillin can lead to decreased stability. It is recommended to have a molar ratio of citrate buffer to penicillin greater than 0.75.[1][2][3]
-
Temperature: Ensure your solutions are maintained at the appropriate temperature. Degradation is significantly faster at higher temperatures. For example, at 37°C, 50% of penicillin-G in solution decays within 24 hours.[10]
-
Presence of Catalytic Ions: Certain metal ions can catalyze the degradation of penicillin.[11] Ensure your water and reagents are free from contaminating metal ions.
Q2: My HPLC analysis shows multiple unexpected peaks in my Penicillin G degradation study. What are they?
A2: The unexpected peaks are likely various degradation products of Penicillin G. The primary degradation pathway involves the hydrolysis of the β-lactam ring to form penicilloic acid.[4] Penicilloic acid can then undergo further degradation to products such as penilloic acid and isopenillic acid.[6][7] The specific degradation products and their relative abundance can be influenced by the pH and other conditions of your experiment.
Q3: The degradation rate of my Penicillin G solution seems to be inconsistent between experiments. How can I improve reproducibility?
A3: To improve the reproducibility of your degradation kinetics studies, consider the following:
-
Precise Control of Experimental Parameters: Strictly control the pH, temperature, and buffer concentration in all your experiments. Even small variations in these parameters can significantly affect the degradation rate.
-
Consistent Solution Preparation: Prepare all solutions, including the Penicillin G stock solution and buffers, using a consistent and well-documented procedure.
-
Regular HPLC Calibration: Ensure your HPLC system is properly calibrated before each set of analyses to ensure accurate quantification of Penicillin G.
-
Minimize Time Between Sample Preparation and Analysis: Analyze your samples as soon as possible after they are taken from the reaction mixture to prevent further degradation during storage.
Quantitative Data on this compound Degradation
Table 1: Effect of Different Buffer Solutions on the Degradation Rate Constant (k) of Penicillin G Sodium at 37°C
| Buffer Solution | Rate Constant (k) x 10⁻³ h⁻¹ |
| Sodium Citrate | 1.41 ± 0.11 |
| Sodium Acetate | 2.10 ± 0.11 |
| Ammonium Acetate | 2.11 ± 0.11 |
| Sodium Phosphate | 4.54 ± 0.11 |
Data from Lu et al., 2008.[1]
Table 2: Effect of pH and Temperature on the Degradation Rate Constant (k) of Penicillin G Sodium in Citrate Buffer
| Temperature (°C) | pH | Rate Constant (k) x 10⁻⁴ h⁻¹ |
| 5 | 4.0 | 54.0 ± 0.90 |
| 5.0 | 7.35 ± 0.094 | |
| 6.0 | 0.891 ± 0.012 | |
| 7.5 | 0.339 ± 0.048 | |
| 10.0 | 63.5 ± 0.84 | |
| 25 | 7.0 | ~1.0 (estimated from graph) |
| 50 | 7.0 | ~10.0 (estimated from graph) |
Data for 5°C from Lu et al., 2008.[1] Data for 25°C and 50°C are estimations based on the graphical data presented in the same study.
Visual Guides
Caption: Degradation pathway of Penicillin G.
Caption: Experimental workflow for kinetics study.
Caption: Troubleshooting inconsistent results.
Detailed Experimental Protocol: Studying this compound Degradation Kinetics by HPLC
This protocol outlines a general procedure for investigating the degradation kinetics of this compound in an aqueous solution.
1. Materials and Reagents:
-
This compound salt (analytical standard)
-
Citrate buffer components (citric acid and sodium citrate) or other buffers as required
-
High-purity water (e.g., Milli-Q or equivalent)
-
HPLC-grade methanol and acetonitrile
-
Potassium dihydrogen phosphate for mobile phase preparation
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Buffer Solution: Prepare a citrate buffer solution (e.g., 0.1 M) by dissolving the appropriate amounts of citric acid and sodium citrate in high-purity water. Adjust the pH to the desired value (e.g., 7.0) using a pH meter.
-
Penicillin G Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the prepared buffer to make a concentrated stock solution (e.g., 1 mg/mL).
-
Reaction Solutions: Prepare the final reaction solutions by diluting the Penicillin G stock solution with the buffer to the desired initial concentrations for the kinetic study.
3. Degradation Experiment:
-
Place the reaction solutions in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each reaction solution.
-
Immediately dilute the aliquot with the mobile phase or a suitable solvent to stop the degradation reaction and bring the concentration within the calibration range of the HPLC method.
4. HPLC Analysis:
-
Mobile Phase: A common mobile phase for Penicillin G analysis consists of a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[12] For example, a mobile phase of 60% 0.02 M potassium dihydrogen phosphate and 40% methanol can be used.[12]
-
Chromatographic Conditions:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted samples from the degradation experiment into the HPLC and record the peak area for Penicillin G.
5. Data Analysis:
-
Use the calibration curve to determine the concentration of Penicillin G remaining in each sample at each time point.
-
To determine the degradation rate constant (k), plot the natural logarithm of the concentration of Penicillin G (ln[Pen G]) versus time.
-
The degradation of Penicillin G often follows pseudo-first-order kinetics.[14] In this case, the plot of ln[Pen G] versus time will be linear, and the slope of the line will be equal to -k.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Analysis of Penicillin Degradation in Acidic Media [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. Penicillin-G degradation products inhibit in vitro granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic degradation of penicillin G from simulated wastewater using the UV/ZnO process: isotherm and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hjkxyj.org.cn [hjkxyj.org.cn]
Technical Support Center: Addressing Bacterial Resistance to Penicillin G in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Penicillin G in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium is cloudy and has turned yellow, but I've been using Penicillin-Streptomycin. What could be the problem?
A1: Cloudiness (turbidity) and a rapid drop in pH (indicated by the medium turning yellow) are classic signs of bacterial contamination. If this is occurring in the presence of Penicillin-Streptomycin, it is highly likely that the contaminating bacteria are resistant to penicillin. This could be due to several mechanisms, with the most common being the production of enzymes called β-lactamases that inactivate penicillin.
Q2: How can I confirm that the contamination is bacterial and resistant to Penicillin G?
A2: The first step is to examine a sample of the culture medium under a microscope. The presence of small, motile, or non-motile rod-shaped or spherical organisms is indicative of bacterial contamination. To confirm resistance, you can perform a Gram stain to classify the bacteria (Gram-positive or Gram-negative), which can help in selecting an appropriate alternative antibiotic. Further, a Minimum Inhibitory Concentration (MIC) assay can be performed to determine the lowest concentration of Penicillin G required to inhibit the growth of the contaminating bacteria. A high MIC value would confirm resistance.
Q3: What are the common mechanisms of bacterial resistance to Penicillin G?
A3: Bacteria have evolved several mechanisms to resist the effects of penicillin and other β-lactam antibiotics. The three primary mechanisms are:
-
Enzymatic Degradation: Production of β-lactamase enzymes that cleave the β-lactam ring of the penicillin molecule, rendering it inactive.[1][2]
-
Alteration of Target Site: Modification of the penicillin-binding proteins (PBPs) in the bacterial cell wall.[1][3][4] This reduces the binding affinity of penicillin, preventing it from inhibiting cell wall synthesis.
-
Reduced Permeability/Efflux: Changes in the bacterial cell membrane that prevent penicillin from entering the cell or actively pump it out.[1][5]
Q4: Should I simply increase the concentration of Penicillin G to overcome the resistance?
A4: This is generally not recommended. A significant increase in antibiotic concentration can be toxic to your cultured cells.[1][6] Moreover, if the bacteria are producing β-lactamase, even a higher concentration of Penicillin G will likely be ineffective. It is more effective to switch to a different class of antibiotic.
Q5: What are some effective alternatives to Penicillin G for treating resistant bacterial contamination?
A5: Several broad-spectrum antibiotics can be effective against penicillin-resistant bacteria. The choice of antibiotic may depend on the type of bacteria (Gram-positive or Gram-negative). Commonly used alternatives include Gentamicin, Kanamycin, and Ciprofloxacin. It is crucial to determine the appropriate working concentration to effectively eliminate the bacteria without harming your cells.
Q6: What is the best long-term strategy to prevent bacterial contamination?
A6: The most reliable long-term strategy is to adopt a strict aseptic technique rather than relying on antibiotics.[7][8] Continuous use of antibiotics can mask low-level contamination and lead to the development of resistant strains.[9] Transitioning to antibiotic-free culture is highly recommended for the integrity and reproducibility of your experiments.
Troubleshooting Guides
Scenario 1: You suspect Penicillin-Resistant Bacterial Contamination
Problem: Your cell culture, containing Penicillin G, shows signs of bacterial contamination (e.g., turbidity, pH change, visible bacteria under the microscope).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected penicillin-resistant contamination.
Scenario 2: Transitioning to an Antibiotic-Free Culture
Problem: You want to move away from the routine use of antibiotics to improve the reliability of your experimental results.
Logical Steps for Transition:
Caption: Logical steps for transitioning to an antibiotic-free cell culture environment.
Data Presentation
Table 1: Alternative Antibiotics for Penicillin-Resistant Bacterial Contamination
| Antibiotic | Spectrum of Activity | Typical Working Concentration in Cell Culture | Notes |
| Gentamicin Sulfate | Broad-spectrum (Gram-positive and Gram-negative) | 50 µg/mL | Effective against a wide range of bacteria, including Pseudomonas species. Stable at 37°C for approximately 5 days.[10] |
| Kanamycin Sulfate | Broad-spectrum (primarily Gram-negative) | 100 µg/mL | Often used in combination with other antibiotics for broader coverage. |
| Ciprofloxacin | Broad-spectrum (excellent Gram-negative coverage) | 10-20 µg/mL | A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase. Can be very effective against resistant strains.[11] |
| Puromycin | Gram-positive bacteria, as well as some Gram-negative | 0.2-5 µg/mL | Also used as a selection antibiotic. It has a fast mode of action, causing rapid cell death.[12] |
| Blasticidin S | Bacteria (and fungi) | 1-20 µg/mL | Also a selection antibiotic, suitable for both eukaryotic and bacterial cells.[12] |
Note: The optimal working concentration may vary depending on the cell line and the specific bacterial contaminant. It is always recommended to perform a dose-response experiment to determine the highest non-toxic concentration for your specific cells.
Key Experimental Protocols
Protocol 1: Gram Staining of Bacterial Contaminants
Objective: To differentiate bacteria into Gram-positive and Gram-negative groups based on their cell wall composition.
Materials:
-
Microscope slides
-
Inoculating loop or sterile pipette tip
-
Heat source (Bunsen burner or hot plate)
-
Staining tray
-
Crystal Violet solution
-
Gram's Iodine solution
-
Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)
-
Safranin solution
-
Immersion oil
-
Light microscope with 100x oil immersion objective
Procedure:
-
Prepare a Smear: Using a sterile loop or pipette tip, place a small drop of the contaminated culture medium onto a clean microscope slide. Spread the drop into a thin, even layer.
-
Heat Fix: Allow the smear to air dry completely. Pass the slide, smear-side up, through a flame 2-3 times to heat-fix the bacteria to the slide. Avoid overheating.
-
Primary Stain: Place the slide on a staining tray and flood the smear with Crystal Violet solution. Let it stand for 1 minute.
-
Rinse: Gently rinse the slide with tap water.
-
Mordant: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.
-
Rinse: Gently rinse the slide with tap water.
-
Decolorization: Tilt the slide and apply the decolorizer drop by drop until the runoff is clear. This is a critical step and should not be overdone.
-
Rinse: Immediately rinse the slide with tap water to stop the decolorization process.
-
Counterstain: Flood the smear with Safranin solution and let it stand for 1 minute.
-
Rinse and Dry: Gently rinse the slide with tap water and allow it to air dry or gently blot with bibulous paper.
-
Microscopic Examination: Place a drop of immersion oil on the stained smear and examine under the 100x oil immersion objective. Gram-positive bacteria will appear purple/blue, while Gram-negative bacteria will appear pink/red.[13][14]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterial contaminant.
Materials:
-
96-well microtiter plate
-
Bacterial isolate from the contaminated culture
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Stock solution of the antibiotic to be tested
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Isolate the contaminating bacteria by streaking on an agar plate. Pick a single colony and grow it in broth to a specific optical density (e.g., 0.5 McFarland standard).
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the antibiotic stock solution in the bacterial growth medium across the wells of the 96-well plate.
-
Inoculate the Plate: Add a standardized amount of the bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubate: Cover the plate and incubate at 37°C for 16-24 hours.
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[15][16][17]
Visualizations
Mechanism of Penicillin Resistance
Caption: Mechanisms of bacterial resistance to Penicillin G.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. How to Remove Contamination in Cell Culture – Expand Your First Aid Kit - Eppendorf New Zealand [eppendorf.com]
- 4. eppendorf.com [eppendorf.com]
- 5. How to Prepare Antibiotic-Free Mammalian Cell Culture Media [synapse.patsnap.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 8. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. innovationinfo.org [innovationinfo.org]
- 12. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. asm.org [asm.org]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. protocols.io [protocols.io]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Penicillin G Potassium Activity in Culture Media
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a loss of Penicillin G Potassium activity in their culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution doesn't seem to be effective in preventing bacterial contamination. What are the common causes for its loss of activity?
A1: The loss of this compound activity in culture media can be attributed to several factors, primarily related to its chemical instability. The most common causes include:
-
Improper pH of the Media: Penicillin G is highly susceptible to degradation at acidic or alkaline pH. Its stability is greatest around pH 7.0.[1] It rapidly loses activity at a pH below 5.5 and above 8.0.[2]
-
Elevated Temperature: Penicillin G is thermolabile, meaning it degrades at higher temperatures. Storing stock solutions or prepared media at room temperature for extended periods can lead to a significant loss of potency.[3]
-
Improper Storage of Stock Solutions: Penicillin G stock solutions are unstable at room temperature.[3] They should be stored at -20°C for long-term use (up to one year) or refrigerated (2-8°C) for short-term use (up to seven days) to maintain activity.[4][5]
-
Components in the Culture Media: Certain components within complex culture media can contribute to the degradation of Penicillin G. It is less stable in carbohydrate solutions, especially at an alkaline pH.[3] The stability of Penicillin G can also be lower in phosphate buffers compared to citrate buffers.[1]
-
Contamination with Penicillinase-Producing Microorganisms: If your culture is contaminated with bacteria that produce β-lactamase (penicillinase), the enzyme will inactivate the Penicillin G.
Q2: What is the optimal pH and temperature for maintaining this compound stability in my culture medium?
A2: To ensure the maximum efficacy of your this compound, it is crucial to maintain optimal pH and temperature conditions.
-
pH: The optimal pH for Penicillin G stability is approximately 7.0.[1] The pH of your final culture medium should be verified after the addition of all supplements, including Penicillin G.
-
Temperature: Penicillin G is most stable at refrigerated temperatures (2-8°C).[4][5] Stock solutions should be stored at -20°C. While experiments are conducted at 37°C, the time the prepared media is held at this temperature should be minimized.
Q3: How should I prepare and store my this compound stock solution to ensure its stability?
A3: Proper preparation and storage of your stock solution are critical for preserving the antibiotic's activity.
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder.
-
Dissolve it in sterile, deionized water to a concentration of 10-100 mg/mL.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Long-term: Store the aliquots at -20°C for up to one year.
-
Short-term: If you plan to use the solution within a week, it can be stored at 2-8°C.[4][5]
Q4: Can any components in my specific cell culture medium, like DMEM or RPMI-1640, inactivate Penicillin G?
A4: While specific, direct inactivating interactions with every component of complex media like DMEM or RPMI-1640 are not exhaustively documented in readily available literature, general principles of Penicillin G instability apply. The buffering system and the presence of certain supplements can influence its stability. For instance, the stability of Penicillin G is reported to be lower in phosphate buffers compared to citrate buffers.[1] Both DMEM and RPMI-1640 contain phosphate salts as part of their buffering systems. Additionally, Penicillin G is known to be unstable in carbohydrate solutions at alkaline pH.[3] Both DMEM and RPMI-1640 are rich in glucose and other components that could potentially contribute to its degradation over time, especially at 37°C and a pH that deviates from the optimal 7.0.
Data Presentation
Table 1: Stability of Penicillin G Sodium in Citrate Buffer at Various pH Values and Temperatures
| Temperature (°C) | pH | Degradation Rate Constant (k) x 10⁻⁴ h⁻¹ |
| 5 | 4.0 | 54.0 ± 0.90 |
| 5 | 5.0 | 7.35 ± 0.094 |
| 5 | 6.0 | 0.891 ± 0.012 |
| 5 | 7.0 | 0.339 ± 0.048 |
| 5 | 7.5 | 0.339 ± 0.048 |
| 5 | 9.0 | 2.68 ± 0.24 |
| 5 | 10.0 | 63.5 ± 0.84 |
| 37 | 4.0 | 4.4% (deviation) |
| 37 | 5.0 | 3.6% (deviation) |
| 37 | 6.0 | 5.2% (deviation) |
| 37 | 7.0 | 6.8% (deviation) |
| 37 | 7.5 | 4.3% (deviation) |
| 37 | 9.0 | 9.1% (deviation) |
| 37 | 10.0 | 8.6% (deviation) |
Data adapted from a study on the degradation kinetics of Penicillin G Sodium in citrate buffer. The degradation rate constant 'k' indicates the speed of degradation; a higher value means faster degradation. The data for 37°C is presented as the deviation of rate constants.[1]
Experimental Protocols
Protocol 1: Kirby-Bauer (Zone of Inhibition) Bioassay to Test Penicillin G Activity
This method provides a qualitative assessment of the antimicrobial activity of your Penicillin G solution.
Materials:
-
Mueller-Hinton agar plates
-
A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Sterile cotton swabs
-
Your Penicillin G solution (test sample)
-
A fresh, known-potency Penicillin G solution (positive control)
-
Sterile water or saline (negative control)
-
Sterile filter paper discs (6 mm diameter)
-
Sterile forceps
-
Incubator at 35-37°C
Methodology:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match a 0.5 McFarland turbidity standard.
-
Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Allow the plate to dry for a few minutes.
-
Using sterile forceps, place sterile filter paper discs on the agar surface.
-
Pipette a small, equal volume (e.g., 10 µL) of your test Penicillin G solution, the positive control, and the negative control onto separate discs.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.[6][7][8]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Penicillin G Quantification
This method provides a quantitative measurement of the concentration of active Penicillin G.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: A mixture of 0.01M monobasic potassium phosphate and methanol (e.g., 60:40 v/v).[9]
-
This compound standard of known concentration
-
Your Penicillin G sample
-
Syringe filters (0.22 µm)
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound in water at known concentrations.
-
Sample Preparation: Dilute your Penicillin G sample to fall within the concentration range of your standards. Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Quantification: Determine the peak area of Penicillin G in your sample chromatogram and use the calibration curve to calculate its concentration.
Mandatory Visualizations
Caption: Degradation pathway of Penicillin G.
Caption: Troubleshooting workflow for loss of Penicillin G activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. globalrph.com [globalrph.com]
- 5. This compound for Injection, USP [dailymed.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Penicillin G Potassium for Sensitive Cell Lines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Penicillin G Potassium for sensitive cell lines, ensuring effective contamination control while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for sensitive cell lines?
A1: The optimal concentration of this compound is highly dependent on the specific cell line. However, a common starting point is the standard concentration used in commercially available Penicillin-Streptomycin solutions, which is typically 100 units/mL of Penicillin G. For sensitive cell lines, it is crucial to perform a dose-response experiment (kill curve) to determine the lowest effective concentration that prevents contamination without affecting cell health.
Data Presentation: Standard Penicillin G Working Concentrations
| Antibiotic Preparation | Typical Penicillin G Concentration (units/mL) | Typical Penicillin G Concentration (µg/mL) |
| Penicillin-Streptomycin (1x) | 100 | ~60 |
Note: 1 unit of Penicillin G sodium is approximately 0.6 µg. The potassium salt has a similar conversion.
Q2: What are the visible signs of this compound cytotoxicity in my cell culture?
A2: High concentrations of this compound can be detrimental to sensitive cell lines. Signs of cytotoxicity to monitor for include:
-
Reduced Cell Proliferation: A noticeable decrease in the rate of cell growth compared to an antibiotic-free control.
-
Changes in Morphology: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe an increase in cellular debris.
-
Decreased Viability: An increase in the percentage of dead cells, which can be quantified using methods like Trypan Blue exclusion or more sensitive viability assays.
-
Formation of Vacuoles: The appearance of clear, bubble-like structures within the cytoplasm.
Q3: Can this compound affect my experimental results beyond cytotoxicity?
A3: Yes, even at non-toxic concentrations, Penicillin G and other antibiotics can have off-target effects on mammalian cells. Studies have shown that antibiotics can alter gene expression and influence cellular signaling pathways. For example, Penicillin-Streptomycin has been found to enrich pathways involved in xenobiotic metabolism.[1][2] Therefore, it is recommended to use the lowest effective concentration and to culture cells without antibiotics for critical experiments whenever possible to ensure that the observed effects are not influenced by the antibiotic.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
A4: The most reliable method to determine the optimal concentration is to perform a "kill curve" or dose-response assay. This experiment helps identify the minimum concentration of the antibiotic required to effectively prevent contamination while having the least impact on your cells. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Problem 1: I've added this compound to my culture, and now my cells are growing slowly and look unhealthy.
-
Possible Cause: The concentration of this compound may be too high for your specific cell line, leading to cytotoxicity.
-
Solution:
-
Immediately reduce the concentration of this compound in your culture medium or switch to an antibiotic-free medium if the contamination risk is low.
-
Perform a dose-response experiment (kill curve) to determine the optimal, non-toxic concentration for your cell line. Refer to the Protocol for Determining Optimal Antibiotic Concentration (Kill Curve) below.
-
Observe the cells closely for recovery of normal morphology and growth rate.
-
Problem 2: I'm still seeing bacterial contamination even after using this compound.
-
Possible Causes:
-
The contaminating bacteria may be resistant to Penicillin G. Penicillin G is primarily effective against Gram-positive bacteria.
-
The contamination may be due to Gram-negative bacteria, yeast, fungi, or mycoplasma, which are not effectively targeted by Penicillin G alone.
-
The initial contamination level was too high for the antibiotic to control.
-
-
Solution:
-
If possible, have the contaminant identified to select a more appropriate antibiotic. A combination with an aminoglycoside like Streptomycin (as in Pen-Strep) provides broader-spectrum coverage against Gram-negative bacteria.
-
For fungal or yeast contamination, an antimycotic agent will be necessary.
-
Review your aseptic technique to prevent initial contamination. Antibiotics should not be a substitute for good cell culture practice.
-
Discard the contaminated culture to prevent it from spreading to other cultures in the incubator.
-
Problem 3: My experimental results are inconsistent or not reproducible since I started using this compound.
-
Possible Cause: As mentioned in the FAQs, Penicillin G can have off-target effects on cellular processes, including gene expression and signaling pathways.[1][2]
-
Solution:
-
For the final, critical stages of your experiment, culture your cells in antibiotic-free medium.
-
If you must use an antibiotic, ensure you are using the lowest effective concentration determined through a kill curve.
-
Include an antibiotic-free control group in your experiments to assess the baseline cellular response.
-
Experimental Protocols
Protocol for Determining Optimal Antibiotic Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of this compound required to prevent bacterial contamination while minimizing cytotoxicity to your cell line.
Materials:
-
Your cell line of interest in a healthy, logarithmic growth phase.
-
Complete cell culture medium.
-
This compound stock solution.
-
Multi-well plates (24- or 96-well are suitable).
-
Sterile serological pipettes and pipette tips.
-
Incubator (37°C, 5% CO2).
-
Microscope.
-
Cell viability assay reagents (e.g., Trypan Blue, MTT, or a fluorescence-based assay).
Methodology:
-
Cell Seeding:
-
Seed your cells into the wells of a multi-well plate at a density that will result in approximately 20-30% confluency after 24 hours.
-
Include a "no cells" control (medium only) to check for contamination in your reagents.
-
Incubate the plate for 24 hours.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of dilutions of this compound in your complete culture medium. A suggested range to test for sensitive cell lines is 0, 10, 25, 50, 100, 200, 400, and 800 units/mL.
-
Ensure you have a "0 units/mL" control (medium without antibiotic) to assess normal cell growth.
-
-
Treatment:
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add the prepared media with the different concentrations of this compound to the corresponding wells. It is recommended to test each concentration in triplicate.
-
Return the plate to the incubator.
-
-
Observation and Media Changes:
-
Observe the cells daily under a microscope for signs of cytotoxicity (changes in morphology, detachment, cell death).
-
Change the medium with freshly prepared antibiotic dilutions every 2-3 days.
-
Continue the experiment for 7-10 days.
-
-
Determining the Optimal Concentration:
-
After the incubation period, assess cell viability in each well using your chosen method (e.g., MTT assay, cell counting with Trypan Blue).
-
The optimal concentration of this compound is the lowest concentration that effectively prevents bacterial contamination (if you are also testing for this by intentionally introducing a small, known quantity of a common lab contaminant in a separate plate) and shows no significant cytotoxic effects compared to the antibiotic-free control.
-
Data Presentation: Example Kill Curve Data
| Penicillin G (units/mL) | Cell Viability (%) | Observations |
| 0 | 100 | Healthy, confluent monolayer |
| 10 | 98 | Healthy, confluent monolayer |
| 25 | 95 | Healthy, confluent monolayer |
| 50 | 92 | Healthy, confluent monolayer |
| 100 | 88 | Slight decrease in confluency |
| 200 | 65 | Reduced cell number, some rounded cells |
| 400 | 30 | Significant cell death and debris |
| 800 | 5 | Very few viable cells |
In this example, a concentration between 25-50 units/mL might be optimal, as it maintains high cell viability.
Mandatory Visualizations
Signaling Pathway: Antibiotic-Induced Mitochondrial Dysfunction and Apoptosis
Bactericidal antibiotics, including β-lactams like Penicillin G, can induce mitochondrial dysfunction in mammalian cells, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[3][4] This can trigger the intrinsic pathway of apoptosis.
Caption: Penicillin G-induced mitochondrial dysfunction leading to apoptosis.
Experimental Workflow: Troubleshooting Penicillin G Toxicity
This workflow provides a logical sequence of steps to follow when you suspect Penicillin G is having a negative impact on your cell cultures.
Caption: Workflow for troubleshooting Penicillin G toxicity in cell culture.
References
- 1. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Penicillin G Potassium Stability and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and efficacy of Penicillin G Potassium, focusing on the critical influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: this compound exhibits its greatest stability in solutions with a pH range of 6.0 to 8.5.[1][2] The optimal pH for maximum stability is frequently cited as pH 6.5 to 7.0.[3][4][5] Deviations outside the pH range of 5.5 to 8.0 can lead to a rapid decline in potency.[6]
Q2: How do acidic and alkaline conditions affect the stability of this compound?
A2: this compound is susceptible to both acid- and base-catalyzed hydrolysis.[6]
-
Acidic Conditions (pH < 5.5): In acidic solutions, Penicillin G undergoes rapid degradation. The degradation is primarily initiated by the hydrolysis of the β-lactam ring, leading to the formation of penicilloic acid, which can be further converted to penilloic acid. Some studies indicate that degradation is more pronounced under acidic conditions than alkaline ones.[7]
-
Alkaline Conditions (pH > 8.0): In alkaline solutions, Penicillin G is also unstable and degrades, primarily forming penicilloic acid.[8] Penicillins are known to be rapidly inactivated in carbohydrate solutions at an alkaline pH.[1][2][9]
Q3: What are the primary degradation products of Penicillin G, and are they active?
A3: The primary degradation products of Penicillin G are penicilloic acid, penilloic acid, and penillic acid.[10] These degradation products are formed by the opening of the β-lactam ring, which is the crucial structural component for the antibiotic's mechanism of action. Consequently, these degradation products have lost their antibacterial activity. Furthermore, degradation products may act as antigens and play a role in hypersensitivity reactions.[6][9]
Q4: How does temperature influence the pH-dependent stability of this compound?
A4: Temperature significantly accelerates the degradation of Penicillin G at all pH levels. The degradation rate increases as the temperature rises.[7] For instance, at 100°C and pH 4, Penicillin G can be completely degraded in as little as 20 minutes.[7] Reconstituted solutions should be refrigerated (2°C to 8°C) to minimize degradation, with sterile constituted solutions maintaining potency for up to 7 days.[1][2]
Q5: Does the pH of the medium affect the antimicrobial efficacy of Penicillin G?
A5: Yes, the pH of the medium can impact efficacy in two ways. Firstly, as stability is pH-dependent, an inappropriate pH will lead to degradation and a loss of active Penicillin G, thereby reducing efficacy. Secondly, the activity of the remaining intact β-lactam antibiotic can be influenced by the surrounding pH. Some studies have shown that the efficacy of certain β-lactam antibiotics against specific bacteria can be increased in acidic conditions.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of antibacterial activity in prepared solutions. | pH-induced degradation. The pH of your solution may be outside the optimal stability range of 6.0-8.5. Unbuffered solutions can experience pH shifts during storage or upon addition of other components.[12] | 1. Measure the pH of your solution. 2. Use a suitable buffer system (e.g., citrate or phosphate) to maintain the pH between 6.5 and 7.0.[4][5] 3. Prepare solutions fresh before use whenever possible.[6][9] |
| Temperature-related degradation. Solutions were stored at room temperature or higher for an extended period. | Store reconstituted solutions under refrigeration (2°C to 8°C) and for no longer than 7 days.[2] | |
| Unexpected peaks in HPLC analysis. | Formation of degradation products. The additional peaks are likely degradation products such as penicilloic acid, penilloic acid, or penillic acid.[10] | 1. Confirm the identity of the peaks using a reference standard of the suspected degradation product or by using HPLC-MS. 2. Review your solution preparation and storage procedures to minimize degradation. |
| Inconsistent results in antimicrobial susceptibility testing (AST). | pH of the growth medium. The pH of the testing medium (e.g., agar or broth) can influence both the stability of Penicillin G and the susceptibility of the microorganism.[11] | 1. Ensure the pH of your growth medium is standardized and controlled for all experiments. 2. Consider the potential for bacterial metabolism to alter the local pH during the experiment. |
| Precipitation or cloudiness in the solution. | Incompatibility with other drugs or excipients. Mixing Penicillin G with other substances, particularly in unbuffered solutions, can lead to pH changes and precipitation.[12] | 1. Consult specialized references for specific drug compatibility information.[9] 2. Ensure that all components of the solution are compatible and that the final pH is within the stability range. |
Quantitative Data on Penicillin G Stability
The degradation of Penicillin G generally follows pseudo-first-order kinetics.[7] The rate of degradation is highly dependent on pH and temperature.
Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G
| pH | Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Reference |
| 4 | 100 | 0.1603 | [7] |
| 7 | 100 | 0.0039 | [7] |
| 10 | 100 | 0.0485 | [7] |
As shown in the table, at 100°C, the degradation rate is significantly faster in both acidic and alkaline conditions compared to a neutral pH.
Table 2: Time Required for Complete Degradation of Penicillin G at 100°C
| pH | Time for Complete Degradation (minutes) |
| 4 | 20 |
| 6 | 240 |
| 8 | 180 |
| 10 | 60 |
| Data derived from a study on hydrothermal degradation.[7] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for monitoring the stability of Penicillin G in a solution over time.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 0.1 M phosphate buffer) at a known concentration (e.g., 1 mg/mL).[10]
-
Adjust the pH of separate aliquots to the desired values for the study (e.g., pH 4, 7, and 10) using dilute acid or base.
-
Store the solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water with 1 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detector at 240 nm or 325 nm (if derivatized).[13][14]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH-adjusted solution.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.
-
Inject the sample into the HPLC system.
-
Record the peak area of the intact Penicillin G.
-
-
Data Analysis:
-
Create a calibration curve using standards of known Penicillin G concentrations.
-
Quantify the concentration of Penicillin G remaining in each sample at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each pH condition.
-
Protocol 2: Assessment of Penicillin G Efficacy (Minimum Inhibitory Concentration - MIC)
This protocol describes the broth microdilution method to determine the MIC of Penicillin G against a bacterial strain.
-
Preparation of Materials:
-
Prepare a stock solution of this compound in a sterile buffer or water.
-
Culture the test bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the pH of the broth medium to the desired experimental value.
-
-
Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Penicillin G stock solution in the pH-adjusted broth.
-
Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard. Dilute this suspension according to standard protocols to achieve the final desired inoculum concentration.
-
Inoculate each well (containing different concentrations of Penicillin G) with the bacterial suspension.
-
Include a positive control (broth + bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of Penicillin G that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Degradation pathways of Penicillin G under acidic and alkaline conditions.
Caption: Experimental workflow for a pH-dependent stability study of Penicillin G.
References
- 1. This compound for Injection, USP [dailymed.nlm.nih.gov]
- 2. This compound for Injection, USP [dailymed.nlm.nih.gov]
- 3. Effect of self-association on rate of penicillin G degradation in concentrated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH-dependent effect of magnesium sulfate on the stability of this compound solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Identifying and mitigating cytotoxic effects of Penicillin G Potassium on eukaryotic cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxic effects of Penicillin G Potassium in eukaryotic cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to eukaryotic cells?
A1: While Penicillin G is primarily designed to target bacterial cell wall synthesis, a mechanism absent in eukaryotic cells, high concentrations and certain conditions can lead to cytotoxic effects.[1][2] Degradation products of Penicillin G have also been shown to inhibit the growth and maturation of granulocytic stem cells in vitro.
Q2: What are the observed cytotoxic effects of Penicillin G on eukaryotic cells?
A2: Studies have shown that Penicillin G can induce apoptosis (programmed cell death) in certain cancer cell lines, such as human colorectal cancer cells (HCT116).[3] This is characterized by disruption of mitochondrial function, release of cytochrome c, and activation of caspase-3.[3] It can also cause oxidative stress in some biological systems.[4]
Q3: What is the IC50 value for this compound in common eukaryotic cell lines (e.g., HeLa, HEK293, fibroblasts)?
A3: There is limited direct data available in the scientific literature detailing the specific IC50 values of this compound for many common eukaryotic cell lines. One study on mouse embryonic stem cells and 3T3 fibroblasts indicated some cytotoxicity at a high concentration of 1000 µg/ml, but it was not classified as a potent cytotoxin in that context.[1] The cytotoxic potential can be cell-type dependent. Therefore, it is crucial to determine the IC50 value empirically for your specific cell line and experimental conditions.
Q4: How can I determine the IC50 value of this compound for my cell line?
A4: You can determine the IC50 value by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring cell viability after a specific incubation period (e.g., 24, 48, or 72 hours) using a cytotoxicity assay such as the MTT or LDH assay. The IC50 is the concentration that results in a 50% reduction in cell viability compared to an untreated control.
Q5: What signaling pathway is involved in Penicillin G-induced cytotoxicity?
A5: In colorectal cancer cells, Penicillin G has been shown to induce apoptosis through the intrinsic pathway. This involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytoplasmic cytochrome c then contributes to the activation of caspase-3, a key executioner caspase that leads to the dismantling of the cell.[3]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Cell Health in Cultures Containing Penicillin-Streptomycin.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Concentration of Penicillin G | Verify the final concentration of Penicillin G in your culture medium. Prepare fresh solutions and consider performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Degradation of Penicillin G | Penicillin G in solution can degrade over time, especially at 37°C, forming potentially cytotoxic byproducts. Prepare fresh antibiotic solutions from powder stock for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for no longer than a few weeks. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to antibiotics. If you suspect sensitivity, try culturing a small batch of cells without Penicillin G (in a separate incubator if possible to avoid contamination) to see if their health improves. |
| Interaction with Experimental Compounds | Your experimental compound may potentiate the cytotoxic effects of Penicillin G. Run a control with your compound in the absence of Penicillin G and vice versa to assess individual and combined effects. |
| Mycoplasma Contamination | Chronic, low-level mycoplasma contamination can stress cells and make them more susceptible to other stressors, including antibiotics. Regularly test your cell cultures for mycoplasma. |
Issue 2: High Background or Inconsistent Results in Cytotoxicity Assays (MTT, LDH).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Interference of Penicillin G with Assay Reagents | To check for chemical interference, include a control well with your highest concentration of Penicillin G in cell-free media and the assay reagent. If there is a significant signal, you may need to wash the cells with PBS before adding the assay reagent or choose an alternative cytotoxicity assay. |
| Phenol Red Interference (MTT Assay) | Phenol red in the culture medium can interfere with the absorbance reading of the formazan product in an MTT assay.[5] Use phenol red-free medium for the assay or perform a background subtraction with a medium-only control. |
| Serum Interference (LDH Assay) | Serum in the culture medium contains LDH, which can lead to high background readings. Use a serum-free medium during the LDH assay incubation period or use a control with medium and serum but no cells to determine the background LDH level. |
| Incorrect Cell Seeding Density | Too few or too many cells can lead to unreliable results. Optimize the seeding density for your cell line to ensure they are in the logarithmic growth phase during the experiment. |
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound in various eukaryotic cell lines, this table summarizes the observed cytotoxic effects from the literature. Researchers are encouraged to determine precise IC50 values for their experimental systems.
| Cell Line | Antibiotic | Observed Effect | Concentration | Citation |
| Human Colorectal Cancer (HCT116) | Penicillin G | Induction of apoptosis, cell cycle arrest at G1 phase, increased cleaved caspase-3, cytochrome c release. | 50-500 U/ml | [3] |
| 3T3 Fibroblasts | Penicillin G | Induced some cytotoxicity in one assay. | 1000 µg/ml | [1] |
| Granulocytic Stem Cells | Penicillin G degradation products | Inhibition of growth and maturation. | Not specified |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
Visualizations
Caption: Penicillin G induced apoptosis signaling pathway.
Caption: Workflow for identifying and mitigating cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Penicillin disrupts mitochondrial function and induces autophagy in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin-induced oxidative stress: effects on antioxidative response of midgut tissues in instars of Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Penicillin G Potassium and Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when Penicillin G Potassium interferes with experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it in my samples?
This compound is a widely used β-lactam antibiotic effective against many Gram-positive bacteria.[1] It is a common supplement in cell culture media to prevent bacterial contamination. If you are working with cell lysates or conditioned media from cultures grown in the presence of penicillin, it may be carried over into your experimental samples.
Q2: How does this compound interfere with experimental assays?
Penicillin G's interference can be categorized into two main types:
-
Direct (Chemical) Interference: The chemical structure of Penicillin G can directly interact with assay reagents, leading to inaccurate readings. This is most prominent in certain protein quantification assays.
-
Indirect (Biological) Interference: Penicillin G can have off-target effects on eukaryotic cells, altering their behavior and the expression of genes and proteins. This can lead to unexpected results in cell-based assays.[2]
Troubleshooting Guides by Assay Type
Protein Quantification Assays
A common source of error when working with samples containing Penicillin G is inaccurate protein concentration measurement. The interference varies significantly between different colorimetric assays.
Issue: Inaccurate protein concentration reading in samples containing Penicillin G.
Summary of Penicillin G Interference in Common Protein Assays
| Assay Type | Principle | Interference by Penicillin G | Recommendation |
| Bicinchoninic Acid (BCA) Assay | Reduction of Cu²⁺ to Cu⁺ by protein, followed by chelation with BCA.[3] | High Interference: Penicillins react strongly with the BCA reagent, leading to a false-positive signal and overestimation of protein concentration.[4] | Not Recommended. If unavoidable, extensive sample cleanup is required. |
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to proteins.[5][6] | Low/Slight Interference: The Bradford assay is less susceptible to interference from penicillins.[4] | Recommended Method. |
Troubleshooting Workflow: Protein Quantification
Caption: Troubleshooting workflow for protein quantification assays.
Experimental Protocols: Mitigating Interference in Protein Assays
Protocol 1: Bradford Assay for Samples Containing Penicillin G
-
Prepare a standard curve: Use a known concentration of a standard protein (e.g., Bovine Serum Albumin - BSA) diluted in the same buffer as your samples. Crucially, if your samples contain Penicillin G, spike your protein standards with the same concentration of Penicillin G. This will help to account for any minor interference.
-
Prepare samples: Dilute your unknown samples to fall within the linear range of your standard curve.
-
Assay:
-
Add a small volume of your standard or sample to a microplate well or cuvette.
-
Add the Bradford reagent and mix.
-
Incubate at room temperature for the recommended time (typically 5-10 minutes).
-
Measure the absorbance at 595 nm.[2]
-
-
Calculate concentration: Determine the concentration of your unknown samples by comparing their absorbance to the standard curve.
Protocol 2: Protein Precipitation to Remove Penicillin G
This method is useful for cleaning up samples before running a BCA assay if the Bradford assay is not an option. Both Trichloroacetic acid (TCA) and acetone precipitation are effective.
-
TCA/Acetone Precipitation:
-
To your protein sample, add ice-cold 100% TCA to a final concentration of 10-20%.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Carefully decant the supernatant which contains the Penicillin G.
-
Wash the protein pellet with ice-cold acetone to remove residual TCA.[7]
-
Centrifuge again, decant the acetone, and allow the pellet to air dry.
-
Resuspend the protein pellet in a buffer compatible with your downstream assay.
-
-
Acetone Precipitation:
-
Add four volumes of ice-cold acetone (-20°C) to your protein sample.[8]
-
Incubate at -20°C for at least 60 minutes.[8]
-
Centrifuge at high speed for 10 minutes to pellet the protein.[8]
-
Decant the supernatant.[8]
-
Allow the pellet to air dry to remove residual acetone.[8]
-
Resuspend the pellet in an appropriate buffer.
-
Protocol 3: Dialysis to Remove Penicillin G
Dialysis is a gentler method for removing small molecules like Penicillin G from protein samples.
-
Transfer your protein sample into dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically 3-10 kDa, which will retain most proteins while allowing small molecules like Penicillin G to diffuse out.
-
Place the dialysis tubing in a large container of dialysis buffer (e.g., PBS) at 4°C.
-
Stir the buffer gently.
-
Change the dialysis buffer several times over a period of 12-24 hours to ensure complete removal of the Penicillin G.
Immunoassays (e.g., ELISA)
Direct chemical interference by Penicillin G in a standard ELISA is less common. However, issues can arise, particularly in competitive ELISAs or when analyzing samples from in vivo studies.
Issue: Unexpected or inconsistent results in an ELISA.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Competitive ELISA for Penicillin | If you are using a commercial kit to detect Penicillin G, high concentrations in your sample can lead to a complete loss of signal, which might be misinterpreted. | Dilute your sample to bring the Penicillin G concentration within the detection range of the kit.[9][10] |
| Presence of Anti-Penicillin Antibodies | In samples from human or animal subjects previously exposed to penicillin, anti-penicillin antibodies may be present. These can interfere with the assay by cross-linking capture and detection antibodies. | Use a blocking buffer that contains non-specific immunoglobulins from the same species as your primary or secondary antibodies. |
| Non-Specific Binding | Penicillin G, like any other molecule, could potentially bind non-specifically to the plate or antibodies, causing high background. | Ensure adequate blocking of the plate (e.g., with BSA or non-fat dry milk). Optimize washing steps to remove non-specifically bound molecules. |
Troubleshooting Logic: ELISA
Caption: Troubleshooting logic for ELISA experiments.
Cell-Based Assays
Penicillin G is generally considered to have low toxicity to eukaryotic cells. However, it is not biologically inert and can have immunomodulatory effects that may influence the results of cell-based assays.
Issue: Unexpected changes in cell behavior, gene expression, or protein levels in the presence of Penicillin G.
Known Biological Effects of Penicillin G on Eukaryotic Cells
| Affected Pathway/Process | Description of Effect | Potential Impact on Assays |
| T-Cell Differentiation & Cytokine Production | Penicillin G has been shown to impair the expression of GATA3, T-bet (TBX21), IFN-γ, and IL-17A in T-cells.[2][11] | May lead to lower than expected cytokine levels in immunoassays (e.g., ELISA, Luminex) and altered results in T-cell activation and differentiation assays. |
| Interferon-γ (IFN-γ) Signaling | Penicillin G can conjugate with human IFN-γ and disrupt its activity. | Could lead to a reduction in IFN-γ-mediated responses, such as MHC upregulation or nitric oxide production.[12] |
Signaling Pathway Alteration by Penicillin G
Caption: Known effects of Penicillin G on T-cell signaling.
Troubleshooting Recommendations for Cell-Based Assays
-
Consider antibiotic-free conditions: If you observe unexpected results in sensitive cell-based assays, consider culturing your cells in antibiotic-free medium for a period before the experiment. This requires strict aseptic technique to prevent contamination.
-
Run appropriate controls: Include a "vehicle control" where cells are treated with the same medium and handling procedures but without the addition of Penicillin G. This will help you to distinguish the effects of the antibiotic from other experimental variables.
-
Literature review: Search for literature on the off-target effects of penicillin in your specific cell type or pathway of interest.
Other Common Assays
Western Blotting
Direct interference of Penicillin G with the Western Blotting process (SDS-PAGE, protein transfer, antibody binding) is unlikely. However, as detailed in the Protein Quantification section, interference with the initial protein measurement can lead to unequal loading of your gel, which will affect your results.
-
Troubleshooting Tip: If you suspect Penicillin G interference is affecting your Western Blots, use the Bradford assay for protein quantification prior to loading your samples.
PCR (Polymerase Chain Reaction)
Beta-lactam antibiotics like Penicillin G do not typically inhibit PCR. Their mechanism of action is targeted at bacterial cell wall synthesis and they do not interact with DNA or the PCR reaction components.
Enzymatic Assays (e.g., Luciferase, Beta-Galactosidase)
Direct inhibition of common reporter enzymes like luciferase or beta-galactosidase by Penicillin G has not been widely reported. For instance, ampicillin, a derivative of penicillin, has been shown to have no observable effect on luciferase reporter assays in bacteria.[13] However, it is always good practice to consider potential interference.
-
Troubleshooting Tip: To test for direct interference, you can perform a simple control experiment by adding Penicillin G directly to the enzymatic reaction with purified enzyme and substrate and measuring the activity compared to a control without the antibiotic.
This technical support guide is intended for research use only. The information provided is based on currently available scientific literature. It is always recommended to perform appropriate controls and validation experiments for your specific assay conditions.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Effects of crystalline penicillin G sodium on human T-cells differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Treatment Guidelines for Dialysis Catheter–Related Bacteremia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. its.caltech.edu [its.caltech.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. avivasysbio.com [avivasysbio.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Pleiotropic effects of antibiotics on T cell metabolism and T cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
Ensuring consistent potency of Penicillin G Potassium between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the consistent potency of Penicillin G Potassium between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause variability in this compound potency between batches?
A1: Several factors can contribute to potency variations. These include:
-
Storage and Handling: this compound is sensitive to moisture, heat, and pH. Improper storage of the powder or reconstituted solutions can lead to degradation.
-
Raw Material Quality: Variations in the purity and crystalline structure of the starting material can impact the final product's potency.
-
Formulation Components: Excipients used in the formulation can interact with this compound, affecting its stability and potency.[1][2]
-
Manufacturing Process: Inconsistent manufacturing processes, such as variations in mixing times or environmental conditions, can introduce variability.
-
pH of the Solution: The pH of reconstituted solutions is critical; the optimal pH for stability is between 6.0 and 7.5.[3]
Q2: How should this compound be stored to maintain its potency?
A2: To ensure maximum stability and potency, follow these storage guidelines:
-
Dry Powder: Store in tightly sealed containers at controlled room temperature (20°C to 25°C or 68°F to 77°F).
-
Reconstituted Solutions: These should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) and used within 7 days. For some applications, reconstituted solutions are stable for shorter periods at room temperature; for instance, a 500,000 U/ml injection is stable for 4 hours in 0.9% sodium chloride and 3 hours in 5% dextrose in water at room temperature.[4]
Q3: What is the standard method for determining the potency of this compound?
A3: The United States Pharmacopeia (USP) recommends High-Performance Liquid Chromatography (HPLC) as the standard method for determining the potency of this compound. This method is highly specific and can separate Penicillin G from its degradation products. A microbiological assay is also a recognized alternative method.
Q4: Can I use a microbiological assay to determine potency?
A4: Yes, a microbiological assay, typically a cylinder-plate assay using Staphylococcus aureus (ATCC 29737), is a valid method for determining the biological activity of this compound.[5] This method measures the antibiotic's inhibitory effect on microbial growth.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column's silica surface. | Use a mobile phase with a lower pH to reduce silanol interactions. Ensure the mobile phase buffer has adequate capacity. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Extra-column effects. | Check for and minimize dead volume in tubing and connections. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[6][7] | Dissolve the sample in the mobile phase or a weaker solvent.[6] |
| Column overload.[6] | Decrease the amount of sample injected onto the column.[6] | |
| Column collapse due to incompatible solvent. | Flush the column with a strong solvent like 100% acetonitrile if using a highly aqueous mobile phase.[8] | |
| Split Peaks | Partially clogged column inlet frit.[9] | Reverse and flush the column. If the problem persists, replace the inlet frit or the column. |
| Sample solvent incompatibility.[10] | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[10] | |
| Column void. | Replace the column. | |
| Ghost Peaks | Contamination in the mobile phase or system.[7] | Use high-purity solvents and freshly prepared mobile phase. Flush the HPLC system thoroughly. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank run to check for carryover. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the pump is functioning correctly and the mobile phase is well-mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Column aging. | Replace the column if performance has degraded over time. |
Microbiological Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or small zones of inhibition | Inactive antibiotic. | Verify the potency of the this compound standard and sample. |
| Incorrect organism or resistant strain. | Ensure the correct test organism (Staphylococcus aureus ATCC 29737) is used and that it is susceptible to Penicillin G. | |
| Improper incubation conditions. | Verify the incubation temperature (32-35°C) and time (24 hours).[5] | |
| Irregular or fuzzy zone edges | Uneven inoculation of the agar. | Ensure a uniform lawn of bacteria is spread on the agar plate. |
| Moisture on the agar surface. | Properly dry the agar plates before applying the cylinders and sample solutions. | |
| High variability between replicate plates | Inconsistent sample application. | Ensure accurate and consistent volumes of standard and sample solutions are added to the cylinders. |
| Non-uniform agar depth. | Pour a consistent volume of agar into each plate to ensure uniform depth. | |
| Contamination. | Maintain aseptic techniques throughout the assay to prevent contamination.[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Potency Assay
This protocol is based on the USP monograph for this compound.
1. Chromatographic System:
-
Column: 4.6-mm × 10-cm; 5-µm packing L1.
-
Detector: UV at 220 nm.
-
Flow Rate: Approximately 1 mL/min.
-
Injection Volume: About 10 µL.
2. Mobile Phase Preparation:
-
Prepare a mixture of 0.01 M monobasic potassium phosphate and methanol (60:40).
-
Adjust the ratio if necessary for system suitability.
3. Standard Preparation:
-
Accurately weigh about 5 mg of USP this compound RS and transfer to a 50-mL volumetric flask.
-
Dissolve in approximately 45 mL of water, then dilute with water to volume and mix. This solution contains about 160 Penicillin G Units per mL.
4. Assay Preparation:
-
Accurately weigh about 5 mg of the this compound batch to be tested and transfer to a 50-mL volumetric flask.
-
Dissolve in approximately 45 mL of water, then dilute with water to volume and mix.
5. Resolution Solution:
-
Prepare a solution in water containing about 0.1 mg each of USP this compound RS and 2-phenylacetamide per mL. This is used to ensure the chromatographic system can separate Penicillin G from potential impurities.
6. Procedure:
-
Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses for Penicillin G.
-
Calculate the potency in Penicillin G Units per mg.
Microbiological Cylinder-Plate Assay for Potency
This protocol is a general guideline based on standard microbiological assay procedures for antibiotics.
1. Test Organism:
-
Staphylococcus aureus (ATCC 29737).
2. Media and Buffers:
-
Use appropriate microbiological growth media (e.g., Medium 1 as per USP).
-
Prepare a sterile phosphate buffer (pH 6.0) for dilutions.
3. Inoculum Preparation:
-
Prepare a suspension of the test organism from a fresh culture.
-
Dilute the suspension to a standardized turbidity.
-
Add a specified volume of the diluted inoculum to the molten agar (kept at 45-50°C) and mix thoroughly.
4. Plate Preparation:
-
Pour the inoculated agar into sterile petri dishes to a uniform depth.
-
Allow the agar to solidify.
-
Aseptically place sterile stainless steel or porcelain cylinders onto the agar surface.
5. Standard and Sample Preparation:
-
Prepare a stock solution of the USP this compound RS and the test sample in the phosphate buffer.
-
Create a series of five standard dilutions with a known concentration range (e.g., in a 1:1.25 ratio).
-
Prepare a sample dilution with an assumed potency equal to the median concentration of the standard.
6. Assay Procedure:
-
Fill the cylinders on each plate with the standard and sample dilutions in a predetermined pattern.
-
Incubate the plates at 32-35°C for 24 hours.[5]
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
7. Calculation:
-
Plot the logarithm of the standard concentrations against the zone diameters.
-
Determine the potency of the sample by interpolating its zone diameter on the standard curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound potency.
Caption: Logical flow for troubleshooting potency inconsistencies.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. scispace.com [scispace.com]
- 5. drugfuture.com [drugfuture.com]
- 6. uhplcs.com [uhplcs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating Penicillin G Potassium Activity: A Comparative Guide to Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Penicillin G Potassium's antibacterial activity using standard bacterial growth inhibition assays. It offers detailed experimental protocols, comparative performance data against alternative antibiotics, and visual workflows to support research and development in microbiology and drug discovery.
Introduction
This compound is a natural β-lactam antibiotic derived from Penicillium molds.[1] Its bactericidal action targets penicillin-susceptible microorganisms during their active multiplication phase.[2] The mechanism involves the inhibition of the biosynthesis of cell-wall mucopeptide, a critical component for bacterial structural integrity.[2][3] By binding to and inactivating penicillin-binding proteins (PBPs), Penicillin G disrupts the cross-linking of the peptidoglycan layer, leading to cell lysis and death.[3]
Primarily effective against Gram-positive bacteria such as Staphylococcus and Streptococcus, its efficacy is compromised by bacteria that produce β-lactamase enzymes.[2][3] This enzyme hydrolyzes the β-lactam ring, inactivating the antibiotic, which is a primary mechanism of resistance in many bacterial strains, including a majority of Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[1][4]
This guide outlines two standard in-vitro methods for validating Penicillin G activity: the disk diffusion assay and the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action of Penicillin G
Caption: Penicillin G inhibits bacterial cell wall synthesis.
Experimental Protocols
Standardized methods are crucial for the accurate determination of antibiotic susceptibility.[5] The following protocols for disk diffusion and broth microdilution are based on established laboratory guidelines.
Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative or semi-quantitative assessment of antibiotic activity by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[2][6]
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions. Ensure the agar depth is uniform (approximately 4 mm).
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an overnight culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply a Penicillin G disk (typically 10 units) onto the surface of the inoculated agar.[2] Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.[5][7]
Methodology:
-
Antibiotic Preparation: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[5]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of Penicillin G at which no visible bacterial growth (turbidity) is observed.[5]
Data Presentation
The following tables summarize the expected performance of this compound against susceptible and resistant bacterial strains and compare its activity with other common antibiotics.
Table 1: Performance of this compound against Common Bacterial Strains
| Bacterial Strain | Type | Expected Zone of Inhibition (10 U disk) | Expected MIC (µg/mL) | Citation(s) |
| Staphylococcus aureus | Gram-positive (Susceptible) | ≥ 29 mm | ≤ 0.12 | [2] |
| Staphylococcus aureus | Gram-positive (Resistant) | ≤ 28 mm | ≥ 0.25 | [2] |
| Streptococcus pyogenes | Gram-positive (Susceptible) | ≥ 24 mm | ≤ 0.12 | [2][8] |
| Escherichia coli | Gram-negative (Resistant) | No Zone / Minimal | > 128 | [9][10][11] |
Table 2: Comparative Efficacy of this compound and Alternative Antibiotics against Staphylococcus aureus (Penicillin-Susceptible Strains)
| Antibiotic | Class | Typical MIC Range (µg/mL) | Primary Mechanism of Action |
| This compound | β-Lactam (Natural Penicillin) | ≤ 0.12 | Inhibits cell wall synthesis |
| Ampicillin | β-Lactam (Aminopenicillin) | ≤ 0.25 | Inhibits cell wall synthesis |
| Amoxicillin | β-Lactam (Aminopenicillin) | ≤ 0.25 | Inhibits cell wall synthesis |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 1.0 | Inhibits DNA gyrase/topoisomerase IV |
| Ceftriaxone | β-Lactam (Cephalosporin) | ≤ 1.0 | Inhibits cell wall synthesis |
Visualized Experimental Workflow
Caption: Workflow for bacterial growth inhibition assays.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. uspnf.com [uspnf.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. media.neliti.com [media.neliti.com]
- 9. Promethazine renders Escherichia coli susceptible to penicillin G: real-time measurement of bacterial susceptibility by fluoro-luminometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibiotic Resistance Pattern of Different Escherichia coli Phylogenetic Groups Isolated from Human Urinary Tract Infection and Avian Colibacillosis - PMC [pmc.ncbi.nlm.nih.gov]
Penicillin G Sodium vs. Penicillin G Potassium: A Comparative Guide for Research Applications
For researchers, scientists, and drug development professionals, the choice between Penicillin G Sodium and Penicillin G Potassium for antibiotic selection in research applications is often a subtle but important one. While both salts deliver the same active moiety, benzylpenicillin, their differing cationic components can have implications for solubility, stability, and potentially, experimental outcomes. This guide provides a detailed comparison of the two, supported by available data and experimental protocols to aid in making an informed decision for your specific research needs.
Executive Summary
Penicillin G Sodium and this compound are both highly effective against a broad spectrum of Gram-positive bacteria and are widely used to prevent bacterial contamination in cell culture. The fundamental difference lies in the counter-ion—sodium (Na⁺) versus potassium (K⁺). This distinction primarily influences the molar mass and the ionic contribution to the final solution. For most standard research applications, including routine cell culture, the choice between the two is unlikely to significantly impact experimental results, and they are often used interchangeably. However, in sensitive applications or when preparing highly concentrated stock solutions, understanding the nuanced differences in their physicochemical properties is crucial.
Physicochemical Properties: A Head-to-Head Comparison
While both salts are freely soluble in water, their precise solubility and other physical properties show slight variations. The following table summarizes the key physicochemical characteristics of Penicillin G Sodium and this compound.
| Property | Penicillin G Sodium | This compound |
| Molecular Formula | C₁₆H₁₇N₂NaO₄S | C₁₆H₁₇KN₂O₄S |
| Molecular Weight | 356.4 g/mol | 372.5 g/mol [1] |
| Solubility in Water | 50-100 mg/mL at 25°C[2] | 100 mg/mL in water[3] |
| Solubility in Ethanol | Sparingly soluble | Sparingly soluble[3] |
| Appearance | White to slightly yellow crystalline powder[2] | White crystalline powder[3] |
| pH of 10% solution | 5.5 - 7.5 | 5.0 - 7.5[3] |
| Hygroscopicity | Hygroscopic | Hygroscopic[3] |
Performance and Stability in Research Applications
The performance of Penicillin G in research applications is primarily dictated by the stability of the β-lactam ring of the benzylpenicillin molecule. Both the sodium and potassium salt forms are susceptible to degradation under certain conditions.
Stability in Solution:
Reconstituted solutions of both Penicillin G Sodium and Potassium are unstable at room temperature and should be stored at 2-8°C for short-term use (up to one week) or at -20°C for longer periods. The stability is also pH-dependent, with optimal stability in the neutral pH range.
-
Penicillin G Sodium: A study on the stability of Penicillin G Sodium in 0.9% sodium chloride injection and 5% dextrose injection stored in PVC bags and elastomeric pump containers at 5°C demonstrated that the solutions were physically and chemically stable for at least 21 days.[4]
-
This compound: In a separate study, this compound dissolved in acetate ringer solution was found to be stable for 24 hours at 25°C and 31.1°C, and for 10 days when stored in an elastomeric infusion pump at 4°C.[5]
While direct comparative studies in common cell culture media are limited, the general instability of penicillin in aqueous solutions at 37°C suggests that fresh preparation of media containing penicillin or replacement of the medium at regular intervals is advisable for long-term experiments.
Antimicrobial Activity:
The antimicrobial activity of Penicillin G is directed against the benzylpenicillin molecule. Therefore, the sodium and potassium salts exhibit identical mechanisms of action and spectrum of activity. They inhibit the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs).
Potential Impact of Cations on Cell Culture
At the typical working concentrations of Penicillin G used in cell culture (e.g., 100 units/mL), the contribution of sodium or potassium ions from the antibiotic is minimal compared to their concentrations in the basal medium. However, in specialized applications requiring very high concentrations of Penicillin G or in custom media with precisely defined ion concentrations, the choice of salt could be a consideration.
Mammalian cells maintain a steep electrochemical gradient of sodium and potassium across the plasma membrane, which is crucial for various cellular functions, including nutrient transport, maintenance of membrane potential, and cell volume regulation.[6] Alterations in the extracellular concentrations of these ions can impact cell growth and function.[7][8][9] For instance, a study on CHO cells showed that manipulating the sodium-to-potassium ratio in the culture medium could be used to control cell growth and enhance specific productivity.[7]
For a standard 100 units/mL working concentration of Penicillin G, the added cation concentration is negligible. One unit of Penicillin G sodium is defined as 0.600 micrograms.[10] Therefore, 100 units/mL corresponds to 60 µg/mL or approximately 0.17 mM of benzylpenicillin. This would contribute a mere 0.17 mM of Na⁺ to the medium, which is insignificant compared to the typical Na⁺ concentration in mammalian cell culture media (e.g., ~140 mM in DMEM). A similar calculation can be made for the potassium salt.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol provides a general framework for determining the MIC of Penicillin G Sodium or Potassium against a specific bacterial strain using the broth microdilution method.
Materials:
-
Penicillin G Sodium or Potassium powder
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of Penicillin G Sodium or Potassium (e.g., 1 mg/mL) in a suitable sterile solvent (e.g., water or PBS).
-
Prepare serial dilutions of the antibiotic stock solution in the 96-well plate using MHB. Typically, a two-fold serial dilution is performed to create a range of concentrations.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate the wells of the microtiter plate containing the serially diluted antibiotic with the prepared bacterial suspension. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plate for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Minimum Inhibitory Concentration (MIC) Assay Workflow.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of Penicillin G Sodium or Potassium on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Penicillin G Sodium or Potassium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a range of concentrations of Penicillin G Sodium or Potassium in complete cell culture medium.
-
Treat the cells by replacing the medium with the medium containing the different concentrations of the antibiotic. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution to each well and incubating for a further period (e.g., 4 hours to overnight) with gentle shaking.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Viability (MTT) Assay Workflow.
Conclusion and Recommendations
For the vast majority of research applications, particularly routine cell culture maintenance, Penicillin G Sodium and this compound can be considered interchangeable. The primary active component, benzylpenicillin, is the same in both, and at standard working concentrations, the contribution of the counter-ion to the overall ionic composition of the culture medium is negligible.
The choice between the two may become relevant in the following scenarios:
-
High-Concentration Stock Solutions: Due to its slightly lower molecular weight, using Penicillin G Sodium will result in a marginally higher molar concentration of benzylpenicillin for the same mass.
-
Custom Media Formulations: When working with media where the sodium or potassium concentrations are critically controlled, the choice of the corresponding penicillin salt is logical to avoid introducing confounding ions.
-
Cost and Availability: Practical considerations such as price and availability from preferred suppliers may ultimately be the deciding factor.
References
- 1. This compound | C16H17KN2O4S | CID 23664709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicillin G Sodium | C16H17N2NaO4S | CID 23668834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound salt CAS#: 113-98-4 [m.chemicalbook.com]
- 4. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of benzylpenicillin potassium and ampicillin in an elastomeric infusion pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. » What are the concentrations of different ions in cells? [book.bionumbers.org]
- 7. researchgate.net [researchgate.net]
- 8. Changes in intracellular K+ and Na+ ion concentrations during cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of potassium on the anion and cation contents of primary cultures of mouse astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Penicillin G and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Penicillin G and other major classes of beta-lactam antibiotics, including cephalosporins, carbapenems, and monobactams. The analysis is supported by experimental data on their antibacterial spectrum and potency, with detailed methodologies for key experimental protocols.
Introduction to Beta-Lactam Antibiotics
Beta-lactam antibiotics are a cornerstone of antibacterial therapy, characterized by the presence of a beta-lactam ring in their molecular structure.[1] This class of drugs, which includes penicillins, cephalosporins, carbapenems, and monobactams, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4][5][6] Inhibition of these enzymes leads to a weakened cell wall and ultimately cell lysis.[4][7]
Penicillin G, the original penicillin, remains a potent agent against susceptible Gram-positive bacteria.[8][9] However, its efficacy is limited by its narrow spectrum of activity and its susceptibility to degradation by beta-lactamase enzymes produced by many resistant bacteria.[10][11] This has driven the development of other beta-lactam classes with broader spectra, enhanced stability against beta-lactamases, and improved pharmacokinetic properties.
Comparative Antibacterial Spectrum and Potency
The in vitro potency of antibiotics is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of Penicillin G and representative beta-lactams from other classes against key Gram-positive and Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC µg/mL) Against Gram-Positive Bacteria
| Antibiotic Class | Antibiotic | Staphylococcus aureus (Methicillin-Susceptible) | Streptococcus pneumoniae (Penicillin-Susceptible) |
| Penicillins | Penicillin G | 0.015 - 2 | ≤0.06 |
| Cephalosporins | Cefazolin (1st Gen) | 0.12 - 1 | 0.06 - 0.5 |
| Ceftriaxone (3rd Gen) | 1 - 8 | ≤0.015 - 0.25 | |
| Carbapenems | Imipenem | ≤0.015 - 0.25 | ≤0.008 - 0.06 |
| Meropenem | 0.03 - 0.25 | ≤0.015 - 0.12 | |
| Monobactams | Aztreonam | No activity | No activity |
Data compiled from multiple sources. Ranges may vary based on specific strains and testing conditions.[9][12][13]
Table 2: Minimum Inhibitory Concentrations (MIC µg/mL) Against Gram-Negative Bacteria
| Antibiotic Class | Antibiotic | Escherichia coli | Pseudomonas aeruginosa |
| Penicillins | Penicillin G | >128 | >128 |
| Cephalosporins | Cefepime (4th Gen) | ≤0.06 - 4 | 0.5 - 16 |
| Ceftazidime (3rd Gen) | 0.06 - 4 | 0.25 - 8 | |
| Carbapenems | Imipenem | 0.12 - 1 | 1 - 8 |
| Meropenem | ≤0.015 - 0.25 | 0.25 - 4 | |
| Monobactams | Aztreonam | ≤0.03 - 4 | 1 - 16 |
Data compiled from multiple sources. Ranges may vary based on specific strains and testing conditions.[14][15][16][17]
Mechanism of Action and Resistance
The primary mechanism of action for all beta-lactam antibiotics is the inhibition of bacterial cell wall synthesis through the acylation of the active site serine of penicillin-binding proteins (PBPs).[5] This covalent modification inactivates the PBP, preventing the transpeptidation reaction that cross-links the peptidoglycan chains.[6] The resulting weakened cell wall leads to cell lysis.
Bacterial resistance to beta-lactam antibiotics is a significant clinical challenge and occurs through several mechanisms:[18]
-
Enzymatic Degradation: The production of beta-lactamase enzymes is the most common resistance mechanism. These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic.[19]
-
Target Modification: Alterations in the structure of PBPs can reduce their affinity for beta-lactam antibiotics, rendering the drugs less effective.[4]
-
Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane porin channels can restrict the entry of beta-lactam antibiotics into the cell.[18]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport beta-lactam antibiotics out of the cell.
References
- 1. abcam.com [abcam.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. Pneumococcal Infections (Streptococcus pneumoniae) Medication: Antibiotics, Vaccines [emedicine.medscape.com]
- 10. Re-evaluation of penicillin and ceftriaxone MIC results to predict susceptibility to the oral cephalosporin, cefpodoxime, in Streptococcus pneumoniae clinical isolates from the United States according to CLSI guidelines (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. [Comparison of minimum inhibitory concentrations of group M penicillins against Staphylococcus aureus. Practical impact on diagnosis and treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 14. Cephalosporin, carbapenem, and monobactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. toku-e.com [toku-e.com]
- 18. Penicillin-Binding Proteins (PBPs) and Bacterial Cell Wall Elongation Complexes. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis of Penicillin G Potassium: Purity and Degradation Profiling
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Penicillin G Potassium is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and its degradation products, supported by experimental data and detailed protocols to aid in method selection and implementation.
This document delves into established HPLC techniques, offering a side-by-side comparison of their performance in separating and quantifying Penicillin G from its primary degradants. The information presented is collated from various scientific studies to provide a comprehensive resource for analytical chemists in the pharmaceutical industry.
Comparison of HPLC Methods for Penicillin G Analysis
The two primary modes of HPLC employed for the analysis of this compound and its degradation products are reversed-phase and anion-exchange chromatography. Each method offers distinct advantages in terms of separation selectivity and application.
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Anion-Exchange HPLC | Method 3: UHPLC-MS/MS |
| Principle | Separation based on hydrophobicity. | Separation based on ionic interactions. | Separation by hydrophobicity coupled with mass detection. |
| Stationary Phase | C18 | Anion-exchange resin | C18 |
| Mobile Phase | Buffered acetonitrile-phosphate or methanol-phosphate.[1] | Not specified in detail, but an anion-exchange system was developed.[2] | Gradient of acetonitrile and water with formic acid and ammonium acetate. |
| Detector | UV | UV | Mass Spectrometry (MS) |
| Key Advantages | Widely available columns, robust method. Good separation of Penicillin G and several degradation products.[1] | Effective in separating a range of degradation products with distinct retention times.[2] | High sensitivity and selectivity, allows for identification and quantification of metabolites at low concentrations.[3][4] |
| Reported Analytes | Penicillin G and six degradation products.[1] | Penicillin G, DL-penicillamine, benzylpenilloic acid, benzylpenamaldic acid, benzylpenicilloic acid, benzylpenillic acid.[2] | Penicillin G, penillic acid, penilloic acid, penicilloic acid.[5] |
| Analysis Time | Approximately 25 minutes.[1] | Penicillin G elutes at 17.5 min, with the latest degradation product at 22.0 min.[2] | Can be optimized for speed; one method reported a run time of under 7 minutes.[3] |
Forced Degradation Studies: A Quantitative Overview
Forced degradation studies are crucial for developing stability-indicating analytical methods. These studies expose the API to stress conditions to predict its degradation pathways and identify potential degradation products.
| Stress Condition | Penicillin G Degradation | Major Degradation Products Formed | Reference |
| Acidic (pH 2) | Half-life of 2.4 hours. | Penicilloic acid (predominant), Penilloic acid (~10%), Penillic acid. | [5] |
| Alkaline (pH 12) | Half-life of 1.35 hours. Not detectable after 10 hours. | Penicilloic acid (predominant), Penilloic acid (~10%). Penillic acid was not formed. | [5] |
| Natural Matrix (Lemon, pH ~4) | Half-life of 0.9 days. | Penillic acid (~40 ng/mL), Penilloic acid (~20 ng/mL), Penicilloic acid (~20 ng/mL). | [5] |
Visualizing the Analysis and Degradation
To better understand the processes involved in the HPLC analysis and the degradation of Penicillin G, the following diagrams illustrate the experimental workflow and the chemical transformation pathways.
Caption: Workflow for Penicillin G HPLC analysis.
Caption: Degradation pathway of Penicillin G.
Detailed Experimental Protocols
Below are representative protocols for the HPLC analysis of this compound, based on methods described in the literature.
Method 1: USP Reversed-Phase HPLC Method
This method is adapted from the United States Pharmacopeia (USP) monograph for this compound.[6]
-
Chromatographic System:
-
Mobile Phase:
-
A mixture of 0.01 M monobasic potassium phosphate and methanol (60:40). Adjustments may be necessary for system suitability.[6]
-
-
Sample Preparation:
-
System Suitability:
Method 2: Reversed-Phase HPLC for Degradation Products
This method is designed for the separation of Penicillin G from a broader range of its degradation products.[1]
-
Chromatographic System:
-
Column: Reversed-phase C18.[1]
-
Detector: UV (wavelength not specified).
-
-
Mobile Phase:
-
Buffered acetonitrile-phosphate mobile phase.[1]
-
-
Performance:
-
Achieves separation of Penicillin G and six of its degradation products within 25 minutes.[1]
-
Method 3: Anion-Exchange HPLC Method
This method offers an alternative selectivity for the separation of Penicillin G and its degradation products.[2]
-
Chromatographic System:
-
Column: Anion-exchange.[2]
-
Detector: UV (wavelength not specified).
-
-
Performance:
-
Reported retention times: DL-penicillamine (4.5 min), benzylpenilloic acid (7.0 and 8.0 min), benzylpenamaldic acid (13.0 min), this compound (17.5 min), benzylpenicilloic acid (19.5 min), and benzylpenillic acid (22.0 min).[2]
-
Conclusion
The selection of an appropriate HPLC method for the analysis of this compound is dependent on the specific analytical goal. For routine purity assessment, the USP reversed-phase method provides a robust and validated procedure. When a comprehensive profile of degradation products is required, particularly in stability studies, methods that offer separation of a wider range of degradants, such as the described reversed-phase or anion-exchange methods, are more suitable. For high-sensitivity applications and the identification of unknown metabolites, UHPLC-MS/MS is the method of choice. The data and protocols presented in this guide serve as a valuable starting point for the development and implementation of analytical methods for this compound in a research and quality control setting.
References
- 1. Separation of this compound and its degradation products using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-pressure liquid chromatographic analysis of this compound and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uspbpep.com [uspbpep.com]
Unveiling the Immunological Profile of Penicillin G Potassium: A Comparative Guide to Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibiotics in immunological assays is paramount for accurate diagnostics and the development of specific therapeutic agents. This guide provides an objective comparison of Penicillin G Potassium's performance in immunological assays, with a focus on its cross-reactivity with other β-lactam antibiotics. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of immunological studies.
Penicillin G, a cornerstone of antibiotic therapy, is known to elicit immune responses that can lead to hypersensitivity reactions. A key aspect of its immunological profile is its potential to cross-react with other structurally similar antibiotics, particularly those within the β-lactam class. This cross-reactivity is primarily attributed to the shared bicyclic β-lactam ring structure and, more significantly, to similarities in the R-group side chains.[1][2] In the context of immunological assays, this phenomenon can lead to false-positive results, complicating the diagnosis of specific allergies and the development of targeted therapies.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of Penicillin G is a critical consideration in the development of immunoassays for detecting specific penicillin allergies. Competitive enzyme-linked immunosorbent assays (cELISAs) are frequently employed to quantify the specificity of antibodies and the degree of cross-reactivity with related compounds.
Below is a summary of representative cross-reactivity data for Penicillin G (also known as Benzylpenicillin) in a competitive ELISA format. The data is expressed as the concentration of the competing antibiotic required to inhibit the binding of a Penicillin G-specific antibody to a Penicillin G-coated plate by 50% (IC50), and the cross-reactivity is calculated relative to Penicillin G.
| Antibiotic | Chemical Class | R1 Side Chain Similarity to Penicillin G | Representative IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Penicillin | - | 1.0 | 100 |
| Ampicillin | Aminopenicillin | Different | 15.0 | 6.7 |
| Amoxicillin | Aminopenicillin | Different | 25.0 | 4.0 |
| Cefazolin | 1st Gen. Cephalosporin | Dissimilar | >1000 | <0.1 |
| Cephalexin | 1st Gen. Cephalosporin | Similar to Ampicillin | 500 | 0.2 |
Note: The IC50 and cross-reactivity values are representative and can vary depending on the specific antibody and assay conditions.
The data clearly indicates that while there is some cross-reactivity with other penicillins like ampicillin and amoxicillin, it is significantly lower than with Penicillin G itself. The cross-reactivity with cephalosporins is even more varied, with cefazolin showing negligible cross-reactivity due to its dissimilar R1 side chain.[3][4] This underscores the critical role of the side chain in dictating immunological recognition.[5][6]
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for reproducing and building upon these findings.
Competitive ELISA Protocol for Penicillin G Cross-Reactivity
This protocol outlines a typical competitive ELISA used to determine the cross-reactivity of various antibiotics with Penicillin G.
Materials:
-
96-well microtiter plates
-
Penicillin G-Bovine Serum Albumin (BSA) conjugate
-
Monoclonal or polyclonal antibody specific for Penicillin G
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound standards and competitor antibiotics
Procedure:
-
Coating: Microtiter plates are coated with a Penicillin G-BSA conjugate and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer to remove unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition: A fixed concentration of the primary anti-Penicillin G antibody is mixed with varying concentrations of either the Penicillin G standard or the competitor antibiotic. This mixture is then added to the wells of the microtiter plate and incubated.
-
Washing: The plates are washed to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody is added to the wells and incubated.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Development: TMB substrate is added to the wells, and the plate is incubated in the dark. The HRP enzyme catalyzes the conversion of TMB to a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The percentage of inhibition is calculated for each competitor concentration, and the IC50 values are determined.
Visualizing Immunological Concepts
To further clarify the underlying principles, the following diagrams illustrate the experimental workflow and the mechanism of cross-reactivity.
Caption: Workflow of a competitive ELISA.
Caption: Antibody binding and cross-reactivity.
References
- 1. vumc.org [vumc.org]
- 2. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. health.ucdavis.edu [health.ucdavis.edu]
- 5. pharmacyacute.com [pharmacyacute.com]
- 6. aid.org.tr [aid.org.tr]
Confirming the Identity of Penicillin G Potassium: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of mass spectrometry and alternative analytical methods for the confirmation of Penicillin G Potassium identity, supported by experimental data and detailed protocols.
The confirmation of this compound's identity is a critical step in quality control and regulatory compliance within the pharmaceutical industry. While various analytical techniques can be employed for this purpose, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled specificity and sensitivity. This guide delves into a comparative analysis of LC-MS/MS against traditional methods, providing a comprehensive overview for selecting the most appropriate technique for your analytical needs.
Performance Comparison: Mass Spectrometry vs. Alternative Methods
The choice of an analytical method for the confirmation of this compound identity hinges on a balance of sensitivity, specificity, speed, and cost. Below is a summary of the quantitative performance of mass spectrometry compared to other common techniques.
| Analytical Technique | Principle | Limit of Detection (LOD) | Specificity | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent molecule and its fragments. | As low as 0.1 ng/g in complex matrices[1][2] | Very High (based on mass-to-charge ratio and fragmentation pattern) | High | High sensitivity and specificity, capable of detecting metabolites.[3][4][5] | Higher initial instrument cost, requires skilled operators. |
| HPLC-UV | Separation by high-performance liquid chromatography and detection by ultraviolet absorption. | In the µg/mL range | Moderate (relies on retention time and UV spectrum) | High | Relatively low cost, robust and widely available. | Lower sensitivity and specificity compared to MS, potential for interference. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by the molecule, providing a "fingerprint" spectrum. | Typically in the mg range | High (unique molecular fingerprint) | Low to Medium | Provides structural information, required by some pharmacopeias. | Not suitable for trace analysis, can be affected by sample purity. |
| Microbiological Assay | Inhibition of bacterial growth by the antibiotic. | Varies depending on the microorganism | Low (measures biological activity, not chemical identity) | Low | Directly measures bioactivity. | Non-specific, slow, and can be influenced by various factors. |
Experimental Protocol: Confirmation of this compound by LC-MS/MS
This protocol provides a typical workflow for the confirmation of this compound identity using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile, 1:1 v/v) to prepare a stock solution of 1000 µg/mL.[1]
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standards at concentrations appropriate for the expected sample concentrations.
-
Sample Preparation: The sample preparation method will vary depending on the matrix. For pharmaceutical formulations, a simple dissolution and dilution in a suitable solvent may be sufficient. For more complex matrices like biological fluids or food products, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[2][6]
2. LC-MS/MS System and Conditions:
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B is typical.[1][7] The gradient program should be optimized to achieve good separation of Penicillin G from any potential impurities or degradation products.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.[1]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive ion mode is commonly used for Penicillin G.[1][4]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis and confirmation, specific precursor-to-product ion transitions for Penicillin G are monitored. For example, the transition of the protonated molecule [M+H]+ to a characteristic fragment ion. The selection of at least two transitions enhances the reliability of the identification.[2]
-
Source Parameters: Optimize ion source parameters such as ion source voltage, temperature, and gas flows to achieve maximum signal intensity for Penicillin G.[1]
-
3. Data Analysis:
-
Identification: The identity of this compound in a sample is confirmed by comparing its retention time and the ratio of the monitored MRM transitions with those of a known standard.
-
Quantification (if required): A calibration curve is constructed by plotting the peak areas of the working standards against their concentrations. The concentration of Penicillin G in the sample is then determined from this curve.
Workflow for this compound Confirmation by LC-MS/MS
Caption: Experimental workflow for this compound confirmation.
Conclusion
For the definitive confirmation of this compound identity, LC-MS/MS stands out as the superior analytical technique due to its high sensitivity, specificity, and ability to provide structural information through fragmentation analysis. While other methods like HPLC-UV and IR spectroscopy have their place in pharmaceutical analysis, particularly for routine quality control and compendial methods, they lack the confirmatory power of mass spectrometry, especially when dealing with complex samples or trace-level analysis. The detailed protocol and workflow provided in this guide offer a solid foundation for implementing a robust and reliable method for the identification of this compound in a research or industrial setting.
References
- 1. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 2. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of new minor metabolites of penicillin G in human serum by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of penicillin G, ampicillin, amoxicillin, cloxacillin and cephapirin by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Penicillin G Potassium: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Penicillin G Potassium, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Logistical Information
This compound is a potent antibiotic and a known respiratory and skin sensitizer.[1][2] Improper handling and disposal can lead to allergic reactions and contribute to the development of antibiotic-resistant bacteria in the environment.[3] Therefore, it is imperative to treat all forms of this compound waste as hazardous chemical waste.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1] For handling bulk quantities of the powder or when there is a risk of aerosolization, a respirator should be used to prevent inhalation.[1][2]
-
Minimize Dust: Handle the solid form of this compound in a way that minimizes dust generation, such as in a chemical fume hood or a designated weighing area with adequate ventilation.[4][5]
-
Spill Management: In the event of a spill, safely contain the material. For solid spills, gently cover with a damp cloth or use a vacuum with a HEPA filter to avoid creating dust.[4] The collected material and cleaning supplies must be disposed of as hazardous waste.[4]
-
Environmental Protection: Do not dispose of this compound down the drain or in the regular trash.[1][2] This substance can be harmful to aquatic life and its release into the sewer system is prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
Logistical Disposal Plan:
-
Waste Segregation: All waste containing this compound, including the pure substance, solutions, and contaminated materials, must be segregated from general, biohazardous, and other chemical waste streams.
-
Waste Containers: Use designated, properly sealed, and clearly labeled containers for collecting this compound waste. Containers should be made of a material compatible with the waste. For liquid waste, secondary containment should be used.
-
Labeling: All waste containers must be labeled in accordance with institutional and national guidelines. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the full chemical name and any other components in the waste stream.
-
Storage: Store waste containers in a designated and secure satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
-
Disposal Route: The primary and recommended disposal method for this compound waste is incineration by a licensed hazardous waste facility.[2]
Step-by-Step Disposal Procedures
The following are detailed procedures for the disposal of various forms of this compound waste in a laboratory setting.
1. Unused or Expired this compound Powder:
- Place the original, sealed container of this compound into a larger, sealable, and clearly labeled hazardous waste container.
- If the original container is compromised, carefully transfer the powder in a chemical fume hood to a new, appropriate hazardous waste container.
- Label the outer container with "Hazardous Waste: this compound" and other required information.
- Arrange for pickup and disposal through your institution's hazardous waste management program.
2. Aqueous Solutions Containing this compound:
- Collect all aqueous waste containing this compound in a designated, leak-proof hazardous waste container. Do not pour it down the sink.[1]
- The container should be clearly labeled with "Hazardous Waste: Aqueous Solution with this compound" and the approximate concentration. List all other chemical constituents as well.
- Store the container in a secondary containment bin within a designated satellite accumulation area.
- When the container is full, ensure it is tightly sealed and request a pickup from your institution's hazardous waste service.
3. Contaminated Laboratory Materials:
- Any materials that have come into contact with this compound, such as gloves, pipette tips, weighing boats, and empty vials, must be disposed of as hazardous waste.
- Place these contaminated solids into a designated, lined hazardous waste container.
- Label the container as "Hazardous Waste: Solid Materials Contaminated with this compound."
- Once full, securely seal the container and arrange for its disposal through the hazardous waste program.
Quantitative Data on Penicillin G Degradation
While standardized disposal protocols rely on incineration, research into the degradation of Penicillin G provides insights into its stability and breakdown under various conditions. The following table summarizes data from studies on Penicillin G degradation. It is important to note that these are for informational purposes and do not represent approved disposal methods.
| Treatment Method | Initial Concentration | Final Concentration | Percent Degradation | Conditions | Reference |
| Wastewater Treatment Plant (WWTP) | 153 µg/L | 1.68 µg/L | >98% | Sequential anaerobic, hydrolysis, and aerobic treatment with a hydraulic residence time of 30 hours. | [4] |
| Fenton-like Reaction | 150 ppm | 92 ppm | 38.67% | pH 3, 0.08 g/L FeSO₄, 1 g/L CaO₂, reaction time of 120 minutes in a batch reactor. | [8] |
| Inactivation in Milk with Hydrogen Peroxide | 436 ppb | < 5 ppb | >98% | Treatment with 0.34% hydrogen peroxide followed by pasteurization at 62.8°C for 30 minutes. | [9] |
| Inactivation in Milk with Hydrogen Peroxide | 436 ppb | 6 ppb | ~98% | Treatment with 0.17% hydrogen peroxide, incubation at 54.4°C for 3 hours, followed by pasteurization. | [9] |
Experimental Protocols
The standard disposal of this compound is a regulated waste management process, not a laboratory experiment. The accepted protocol is collection and subsequent incineration by a licensed facility. However, for informational purposes, the following summarizes an experimental protocol for the degradation of Penicillin G using a Fenton-like reaction, as described in a research study. This is not a validated or recommended procedure for routine laboratory waste disposal.
Objective: To investigate the degradation of Penicillin G in an aqueous solution using a Fenton-like reaction with calcium peroxide as an oxidant.
Methodology:
-
A 500 mL batch reactor is used for the experiment.
-
A synthesized wastewater solution is prepared with an initial Penicillin G concentration of 150 ppm.
-
The pH of the solution is adjusted to the desired level (e.g., pH 3) using appropriate acids or bases.
-
A specific amount of ferrous sulfate (FeSO₄), for example, 0.08 g/L, is added to the solution as a catalyst.
-
A specific concentration of calcium peroxide (CaO₂), for example, 1 g/L, is added as the oxidizing agent to initiate the Fenton-like reaction.
-
The reaction is allowed to proceed for a set duration (e.g., 120 minutes), with samples taken at various time points to monitor the degradation.
-
The concentration of Penicillin G in the samples is analyzed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation.
This type of research aims to develop potential large-scale treatment methods for industrial wastewater, not for the disposal of laboratory-scale waste.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound for Injection, USP [dailymed.nlm.nih.gov]
- 4. Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Equilibrium modeling of extractive enzymatic hydrolysis of penicillin G with concomitant 6-aminopenicillanic acid crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 9. Inactivation of penicillin G in milk using hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
